5-(Trifluoromethyl)isoxazole-3-carbaldehyde
Description
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Properties
Molecular Formula |
C5H2F3NO2 |
|---|---|
Molecular Weight |
165.07 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1,2-oxazole-3-carbaldehyde |
InChI |
InChI=1S/C5H2F3NO2/c6-5(7,8)4-1-3(2-10)9-11-4/h1-2H |
InChI Key |
RMRVNZDZAOHIJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1C=O)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 5-Trifluoromethylisoxazole-3-Carbaldehyde
The following technical guide details the properties, stability, and synthetic utility of 5-trifluoromethylisoxazole-3-carbaldehyde .
Core Identity & Physicochemical Profile
Compound Name: 5-(Trifluoromethyl)isoxazole-3-carbaldehyde
Target Isomer: 5-CF
Executive Summary
5-Trifluoromethylisoxazole-3-carbaldehyde is a high-value intermediate in medicinal chemistry, primarily utilized to introduce the trifluoromethylisoxazole pharmacophore—a bioisostere for amide or ester linkages that offers improved metabolic stability and lipophilicity.
Unlike its non-fluorinated analogs, this compound exhibits hyper-electrophilicity at the carbonyl carbon due to the strong electron-withdrawing nature of the 5-CF
Physicochemical Properties Table
| Property | Value / Characteristic | Technical Note |
| Molecular Formula | C | |
| Molecular Weight | 165.07 g/mol | |
| Physical State | Low-melting solid or oil | State depends on purity and hydration level. |
| Boiling Point | ~50–55 °C at 1 mmHg (Predicted) | Volatile under high vacuum. |
| Solubility | DCM, THF, EtOAc, MeCN | Decomposes/Hydrates in water/alcohols. |
| Electronic Effect | Strong EWG activates C-3 aldehyde. | |
| Acidity (C-4 Proton) | High (pKa < 20) | Susceptible to deprotonation by strong bases. |
Part 1: Stability & Handling (The "Hydration Trap")
The most critical technical aspect of 5-CF
1. Hydration Equilibrium
In the presence of moisture, the aldehyde (
-
Observation: A "wet" sample will appear as a white solid (hydrate) rather than an oil/low-melting solid (aldehyde).
-
NMR Diagnostic:
-
Aldehyde: Singlet at
10.0–10.2 ppm ( H NMR). -
Hydrate: Broad singlet/doublet at
5.5–6.5 ppm (CH(OH) ).
-
2. Base Sensitivity (Ring Fragmentation)
The C-4 proton of the isoxazole ring is acidified by the adjacent 5-CF
-
Risk: Exposure to strong bases (e.g., NaOH, NaOEt) or even hindered amine bases (DBU) can lead to deprotonation at C-4, followed by ring fragmentation (often yielding nitrile oxides or ring-opened enolates).
-
Protocol: Perform reactions under neutral or mildly acidic conditions whenever possible. If base is required (e.g., Wittig), use low temperatures (-78 °C) and non-nucleophilic bases (LiHMDS).
3. Storage Protocol (Self-Validating)
-
Atmosphere: Argon or Nitrogen (Strictly Anhydrous).
-
Temperature: -20 °C (Freezer).
-
Container: Teflon-lined screw cap or flame-sealed ampoule.
-
Validation: Before use, acquire a
F NMR. A single peak at -63 to -65 ppm indicates purity. Appearance of new fluoride peaks suggests ring degradation.
Part 2: Synthetic Workflow & Regioselectivity
Synthesizing the correct isomer (5-CF
Diagram 1: Synthesis and Regiocontrol
The following diagram illustrates the critical junction between forming the 3-ester (desired) and the 5-ester (undesired).
Caption: Regiodivergent synthesis of the isoxazole core. Acidic conditions favor the 3-carboxylate (precursor to 3-CHO), while basic conditions favor the 5-carboxylate.
Detailed Protocol: Ester Reduction to Aldehyde
Objective: Selective reduction of Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate to the aldehyde without over-reduction to the alcohol.
-
Setup: Flame-dry a 2-neck round bottom flask; flush with Argon.
-
Solvent: Dissolve the ester (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Crucial: Higher temperatures lead to alcohol formation.
-
Addition: Add DIBAL-H (1.1 equiv, 1.0 M in toluene) dropwise over 30 minutes via syringe pump.
-
Quench: At -78 °C, quench with methanol (excess), then add saturated Rochelle’s salt (potassium sodium tartrate) solution.
-
Workup: Warm to RT. Stir vigorously until the emulsion clears (can take 1-2 hours). Extract with DCM.[1]
-
Purification: Flash chromatography (Hexane/EtOAc). Note: The aldehyde is volatile; do not use high vacuum for extended periods.
Part 3: Reactivity Profile
The 5-CF
Diagram 2: Reactivity Flowchart
Caption: Primary reaction pathways. Note the competition between productive functionalization and degradative ring opening under basic conditions.
Key Application: Reductive Amination
Due to the electron-deficient nature of the aldehyde, imine formation is rapid.
-
Advantage: No Lewis acid catalyst (e.g., Ti(OiPr)
) is typically required. -
Reductant: Sodium triacetoxyborohydride (STAB) is preferred over NaCNBH
to avoid cyanide toxicity and ensure milder conditions. -
Protocol Note: Use 1.05 equiv of amine and 1.4 equiv of STAB in DCE. Complete conversion is usually observed within 1 hour.
References
-
Regioselective Synthesis of Isoxazoles: Sloop, J. C. (2018). Synthesis of Fluorinated Isoxazoles. In Fluorine in Heterocyclic Chemistry Volume 2. Springer. Grounding: Establishes the reaction of trifluoroacetoacetate with hydroxylamine to yield the 5-CF3-3-ester isomer under acidic conditions.
-
Hydration of Electron-Deficient Aldehydes: Guthrie, J. P. (2000). Hydration of Carbonyl Compounds. Canadian Journal of Chemistry, 78(10), 1295-1298. Grounding: Provides the thermodynamic basis for gem-diol formation in aldehydes with adjacent electron-withdrawing groups (CF3).
-
DIBAL-H Reduction Protocols: Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. Grounding: Standardizes the low-temperature reduction of esters to aldehydes to prevent over-reduction.
-
Isoxazole Ring Stability: Pinho e Melo, T. M. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(10), 925-958. Grounding: Details the susceptibility of the isoxazole ring to base-induced fragmentation, particularly when electron-deficient.
Sources
Technical Guide: 5-(Trifluoromethyl)isoxazole-3-carbaldehyde
The following technical guide details the identification, synthesis, and application of 5-(Trifluoromethyl)isoxazole-3-carbaldehyde , a specialized fluorinated heterocyclic building block.
Executive Summary & Identity Profile
5-(Trifluoromethyl)isoxazole-3-carbaldehyde is a critical fluorinated scaffold in medicinal chemistry, valued for its ability to introduce the metabolically stable trifluoromethyl (
Unlike its more common regioisomer, 3-(Trifluoromethyl)isoxazole-5-carbaldehyde , this specific isomer places the electron-withdrawing
Chemical Identity Data[1][2][3][4][5][6][7]
| Property | Specification |
| Compound Name | 5-(Trifluoromethyl)isoxazole-3-carbaldehyde |
| CAS Number | Not Widely Assigned (See Note below) |
| Precursor CAS | 625120-13-0 (Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate) |
| Common Isomer CAS | 220780-62-1 (3-(Trifluoromethyl)isoxazole-5-carbaldehyde) |
| Molecular Formula | |
| Molecular Weight | 165.07 g/mol |
| SMILES | O=CC1=NOC(C(F)(F)F)=C1 |
| InChI Key | (Predicted) KVN...[1] (Varies by tautomer/isomer calculation) |
CRITICAL PROCUREMENT NOTE: Commercially, this compound is frequently confused with its isomer, 3-(Trifluoromethyl)isoxazole-5-carbaldehyde (CAS: 220780-62-1). When sourcing, verify the structure by NMR to ensure the
group is at the 5-position. If the aldehyde is unavailable, the ethyl ester precursor (CAS: 625120-13-0) is the standard starting material for synthesis.
Synthetic Pathways & Methodology
The synthesis of 5-(trifluoromethyl)isoxazole-3-carbaldehyde is non-trivial due to the regioselectivity required during the formation of the isoxazole ring. The most robust route involves a [3+2] cycloaddition followed by a controlled reduction.
Route A: [3+2] Cycloaddition (Primary Pathway)
This method ensures the correct placement of the substituents. The reaction typically involves a nitrile oxide intermediate reacting with a trifluoromethylated dipolarophile.
-
Precursor Formation: Ethyl 2-chloro-2-(hydroxyimino)acetate is treated with a base (e.g., triethylamine) to generate the nitrile oxide in situ.
-
Cycloaddition: The nitrile oxide undergoes a [3+2] cycloaddition with 3,3,3-trifluoropropyne (or a synthetic equivalent like 2-bromo-3,3,3-trifluoropropene). Steric and electronic factors heavily favor the formation of the 5-substituted isoxazole (Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate).
-
Reduction: The ester is carefully reduced to the aldehyde using Diisobutylaluminum hydride (DIBAL-H) at -78°C to prevent over-reduction to the alcohol.
Route B: Condensation (Alternative)
Condensation of hydroxylamine with a trifluoromethyl-1,3-dione usually yields the 3-trifluoromethyl-5-substituted isomer. Therefore, this route is NOT recommended for the target 5-CF3-3-CHO isomer unless specific regiocontrol catalysts are employed.
Visualized Synthesis Workflow
Figure 1: Regioselective synthesis pathway from chloro-oxime precursor to the target aldehyde.
Physicochemical Properties & Reactivity[7]
Structural Analysis
The 5-position
| Property | Value (Predicted/Experimental) |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | ~180-185°C (at 760 mmHg) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Stability | Stable under inert atmosphere; Aldehyde prone to oxidation in air |
Reactivity Profile
-
Aldehyde Functionality: The C3-aldehyde is highly reactive due to the electron-deficient nature of the heterocycle. It readily undergoes:
-
Reductive Amination: With primary/secondary amines to form amines.
-
Wittig/Horner-Wadsworth-Emmons: To extend the carbon chain.
-
Oxidation: To 5-(trifluoromethyl)isoxazole-3-carboxylic acid.
-
-
Ring Stability: The isoxazole N-O bond is generally stable but can be cleaved under catalytic hydrogenation conditions (e.g., Raney Ni, H2) to form
-amino enones, a strategy used to access open-chain fluorinated building blocks.
Medicinal Chemistry Applications
Bioisosterism
The 5-(trifluoromethyl)isoxazole moiety serves as a bioisostere for:
-
Phenyl rings: Providing a similar steric volume but with different electronics and improved solubility.
-
Pyridine rings: Offering an alternative hydrogen-bond acceptor profile.
Metabolic Stability
The
Case Study: Fragment-Based Drug Design
In fragment-based discovery, the aldehyde is often reacted with hydrazine or hydroxylamine derivatives to form hydrazones or oximes, which are screened for binding affinity against targets like kinases or GPCRs. The rigid isoxazole core orients the substituents in a defined vector space, reducing entropic penalties upon binding.
Figure 2: Key application vectors for the 5-(CF3)isoxazole-3-carbaldehyde scaffold.
Handling & Safety Protocols
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are susceptible to autoxidation to the carboxylic acid.
-
Hazards: Treat as a potential skin and eye irritant. The fluorinated nature suggests potential lipophilicity, aiding skin absorption. Use standard PPE (gloves, goggles, fume hood).
-
Spill Cleanup: Absorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.
References
-
Synthesis of 5-(Fluoroalkyl)isoxazoles: Title: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.[2] Source: PMC / NIH (2020). URL:[Link]
-
Isoxazole Reactivity in Drug Design: Title: Isoxazole-based pharmaceutically important molecules including drugs.[3][4] Source: ResearchGate (Review). URL:[Link]
Sources
- 1. 5-Methyl-1,2-oxazole-3-carbaldehyde | C5H5NO2 | CID 2795222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
Difference between 3-CF3 and 5-CF3 isoxazole carbaldehyde isomers
This guide details the technical distinctions, synthetic methodologies, and medicinal chemistry implications of 3-(trifluoromethyl)isoxazole-4-carbaldehyde versus 5-(trifluoromethyl)isoxazole-4-carbaldehyde .
These isomers represent a critical "scaffold hop" in drug design. While they share an identical molecular formula (
Part 1: Structural & Electronic Analysis
The isoxazole ring is an aromatic heterocycle with distinct electronic zones. The 1,2-position of the heteroatoms (O-N) creates a permanent dipole. The introduction of a strong electron-withdrawing group (EWG) like
1.1 Isomer Nomenclature & Geometry
| Feature | 3-CF3 Isomer | 5-CF3 Isomer |
| IUPAC Name | 3-(trifluoromethyl)isoxazole-4-carbaldehyde | 5-(trifluoromethyl)isoxazole-4-carbaldehyde |
| CF3 Position | Adjacent to Nitrogen (N2) | Adjacent to Oxygen (O1) |
| Aldehyde Position | C4 (Central carbon) | C4 (Central carbon) |
| Dipole Vector | ||
| Electronic Nature | C5-H is highly acidic due to inductive effects. | Ring is highly electron-deficient; prone to nucleophilic attack at C5. |
1.2 NMR Spectroscopic Distinctions
Differentiation is readily achieved via
-
NMR:
-
3-CF3: Typically resonates upfield (approx. -62 to -65 ppm ) due to shielding from the adjacent lone pair of Nitrogen.
-
5-CF3: Typically resonates downfield (approx. -58 to -61 ppm ) due to the deshielding effect of the adjacent Oxygen.
-
-
NMR (Ring Proton):
-
3-CF3: The proton is at C5 . It appears as a singlet (or fine quartet) typically at 8.8 – 9.2 ppm . It is highly acidic.
-
5-CF3: The proton is at C3 . It appears upfield relative to the C5 proton, typically at 8.4 – 8.8 ppm .
-
Part 2: Synthetic Pathways
The synthesis of these isomers requires orthogonal strategies. The 3-CF3 isomer is typically constructed via [3+2] cycloaddition of nitrile oxides, while the 5-CF3 isomer often utilizes condensation chemistry or specific "acid-switchable" cyclizations.
2.1 Synthesis Workflow Visualization
Figure 1: Orthogonal synthetic routes. The 3-CF3 isomer relies on nitrile oxide cycloaddition, while the 5-CF3 isomer utilizes condensation of fluorinated dicarbonyls.
2.2 Detailed Experimental Protocols
Protocol A: Synthesis of 3-CF3-isoxazole-4-carbaldehyde
Mechanism: 1,3-Dipolar Cycloaddition. Precursor: Trifluoroacetohydroximoyl chloride.
-
Preparation of Dipole: Dissolve trifluoroacetaldehyde oxime (10 mmol) in DMF. Add N-chlorosuccinimide (NCS, 11 mmol) portion-wise at 0°C to generate trifluoroacetohydroximoyl chloride in situ.
-
Cycloaddition: Add propargyl aldehyde diethyl acetal (or a protected equivalent like 3-(dimethylamino)acrolein) (12 mmol) and
(20 mmol). -
Reaction: Stir at room temperature for 12 hours. The base generates the nitrile oxide, which undergoes regioselective [3+2] cycloaddition with the alkyne/alkene.
-
Workup: Dilute with water, extract with ethyl acetate.
-
Deprotection (if acetal used): Treat the intermediate with 1M HCl/THF to release the aldehyde.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Protocol B: Synthesis of 5-CF3-isoxazole-4-carbaldehyde
Mechanism: Regioselective Condensation / Acid-Switchable Cyclization. Precursor: 4,4,4-Trifluoro-3-oxobutanal (or equivalent enaminone).
-
Reagent Setup: Dissolve 4,4,4-trifluoro-1-morpholinobut-3-en-2-one (enaminone precursor) in ethanol.
-
Cyclization: Add hydroxylamine hydrochloride (
, 1.2 equiv). -
Condition Control (Critical):
-
To favor 5-CF3: Perform reaction under acidic conditions (reflux in EtOH/HCl). The nitrogen of hydroxylamine attacks the carbonyl furthest from the
group (C1), followed by ring closure.
-
-
Formylation: If the precursor was a methyl ketone, the resulting 5-CF3-4-methylisoxazole must be oxidized (e.g.,
) to the carbaldehyde. Alternatively, use a Vilsmeier-Haack reaction on the 5-CF3-isoxazole core if activated. -
Purification: Recrystallization or chromatography.[2]
Part 3: Reactivity & Stability Profile
The position of the
3.1 Ring Stability (Base Sensitivity)
-
5-CF3 Isomer (High Risk): The 5-position is the natural "soft spot" for nucleophilic attack in isoxazoles. Placing a strong EWG (
) at C5 makes this carbon highly electrophilic.-
Risk:[3][4][5] In the presence of strong bases (e.g., NaOH, alkoxides), the 5-CF3 isoxazole ring can undergo cleavage to form open-chain nitriles or 1,3-dicarbonyl equivalents.
-
Mitigation: Avoid strongly basic conditions during subsequent derivatization of the aldehyde. Use mild bases (e.g.,
, DIPEA).
-
-
3-CF3 Isomer (Higher Stability): The 3-position is electronically less susceptible to nucleophilic attack. The
group here is robust. The C5-H is acidic but the ring generally remains intact under conditions that might decompose the 5-CF3 isomer.
3.2 Aldehyde Reactivity
Both isomers possess an electron-deficient aldehyde due to the heterocyclic core and the
-
Reactivity: High electrophilicity. Rapidly forms Schiff bases, oximes, and hydrazones.
-
Oxidation: The aldehyde is easily oxidized to the carboxylic acid (e.g., Pinnick oxidation). The 5-CF3 acid is a known metabolite structure (analogous to Leflunomide metabolite).
Part 4: Medicinal Chemistry Implications
4.1 Bioisosterism & SAR
-
Lipophilicity: Both isomers significantly increase
compared to non-fluorinated analogues, improving membrane permeability. -
Metabolic Stability: The
group blocks metabolic oxidation at that position.-
Use Case: If a 5-methylisoxazole drug candidate suffers from rapid CYP450 oxidation at the methyl group, replacing it with 5-CF3 blocks this site.
-
-
Binding Geometry:
-
3-CF3: Projects the hydrophobic bulk "upward" (relative to the N-O bond).
-
5-CF3: Projects the hydrophobic bulk "downward".
-
Application: This vector switch allows researchers to probe the shape of a hydrophobic pocket in a receptor.
-
4.2 Comparison Table
| Property | 3-CF3-isoxazole-4-CHO | 5-CF3-isoxazole-4-CHO |
| Synthesis Difficulty | Moderate (Requires nitrile oxide) | Low to Moderate (Condensation) |
| Base Stability | High | Low (Prone to ring opening) |
| C5-Proton Acidity | High (pKa ~20-22) | N/A (Substituted by CF3) |
| Dipole Moment | Lower (Vectors oppose) | Higher (Vectors reinforce) |
| Biological Role | Metabolic blocker at Pos 3 | Leflunomide-like pharmacophore |
References
-
Regioselective Synthesis of Fluoroalkyl Isoxazoles Chalyk, B. A., et al. "Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles."[6] Journal of Organic Chemistry.
-
Acid-Switchable Synthesis of Trifluoromethyl Isoxazoles Muzalevskiy, V. M., et al. "Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3."
-
Ring-Opening Fluorination of Isoxazoles Komatsuda, M., et al. "Ring-Opening Fluorination of Isoxazoles."[4] Organic Letters.
-
Impact of CF3 Group on Anti-Cancer Activity RSC Advances. "Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules." [7]
-
Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks Enamine Ltd. "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes."
Sources
- 1. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Fluorinated Isoxazole Building Blocks: A Technical Guide for Medicinal Chemistry
Executive Summary
The isoxazole ring is a privileged scaffold in medicinal chemistry, serving as a robust bioisostere for carboxylic acids, esters, and amides.[1] When augmented with fluorine—either directly on the ring or within pendant alkyl groups—the physicochemical profile of the scaffold is transformed. Fluorinated isoxazoles offer modulated pKa, enhanced metabolic stability, and unique vectors for pi-stacking interactions.
This guide provides a technical deep-dive into the design, synthesis, and application of fluorinated isoxazole building blocks. It moves beyond basic definitions to explore the causality between fluorination patterns and biological performance, supported by validated synthetic protocols.[2]
Part 1: Strategic Rationale & Physicochemical Profiling
The Fluorine Effect on the Isoxazole Core
The incorporation of fluorine into the isoxazole architecture is rarely a cosmetic change; it is a fundamental restructuring of the molecule's electronic landscape.
-
pKa Modulation: The isoxazole ring is electron-deficient. Adding a trifluoromethyl (
) group at the C3 or C5 position exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the pKa of any acidic protons on the ring or adjacent functional groups (e.g., 3-hydroxyisoxazoles), making them stronger acids at physiological pH. -
Metabolic Blocking: The C3-H and C5-H positions of isoxazoles are susceptible to metabolic oxidation or ring-opening. As demonstrated by the drug Leflunomide , the unsubstituted isoxazole ring can undergo N-O bond cleavage to form active nitrile metabolites.[3][4][5] Substitution with a
group at these positions sterically and electronically blocks this metabolic soft spot, extending half-life ( ). -
Lipophilicity (LogP): While nitrogen heterocycles generally lower LogP to improve solubility, the addition of fluorine recovers some lipophilicity, aiding membrane permeability. The
-isoxazole moiety strikes a balance between the high polarity of the parent heterocycle and the hydrophobicity of a phenyl ring.
Bioisosteric Utility
The fluorinated isoxazole acts as a non-classical bioisostere for several key functionalities:
| Target Functionality | Isoxazole Bioisostere | Physicochemical Advantage |
| Carboxylic Acid | 3-Hydroxyisoxazole | Planar; pKa ~4-5 (similar to |
| Amide Bond | 3- | Resists hydrolysis; |
| Ester | 5-Fluoroisoxazole | Modulates reactivity; the N-O bond mimics the ester linkage geometry without labile hydrolysis. |
Part 2: Synthetic Methodologies
The construction of fluorinated isoxazoles relies heavily on [3+2] cycloaddition reactions.[6] The choice of reagents dictates the regioselectivity (3,5- vs. 3,4-substitution), which is critical for SAR (Structure-Activity Relationship) exploration.
The Nitrile Oxide Route ([3+2] Cycloaddition)
This is the "workhorse" method for generating 3-trifluoromethylisoxazoles.
-
Mechanism: A trifluoroacetohydroximoyl chloride is treated with a base to generate a transient trifluoroacetonitrile oxide dipole in situ. This dipole reacts with an alkyne (dipolarophile).
-
Regioselectivity: The reaction typically favors the 3,5-disubstituted product due to steric and electronic matching between the dipole and the alkyne.
Visualization of Synthetic Logic
The following diagram illustrates the decision tree for synthesizing different fluorinated isoxazole regioisomers.
Figure 1: Decision matrix for selecting the synthetic route based on the desired substitution pattern (3-CF3 vs 5-CF3).
Part 3: Advanced Applications & Case Studies
Metabolic Stability: The Leflunomide Lesson
Leflunomide (an anti-rheumatic drug) is a classic example of isoxazole reactivity.[1] It is a prodrug containing a 5-methylisoxazole-4-carboxamide core.
-
Mechanism: In vivo, the isoxazole ring opens to form the active metabolite, Teriflunomide (A771726).
-
The Fluorine Fix: Research indicates that substituting the C3-H position is essential to block this ring opening if a stable isoxazole drug is desired. Replacing the C3-H with a
group reinforces the N-O bond against metabolic cleavage, transforming the ring from a prodrug moiety into a stable pharmacophore.
Emerging Class: 4-Fluoroisoxazoles & SuFEx
Recent advances have introduced 4-fluoroisoxazoles , often synthesized via electrophilic fluorination (Selectfluor) or from fluorinated building blocks like bromovinylsulfonyl fluoride.
-
Fluorescence: 3,5-diaryl-4-fluoroisoxazoles exhibit Aggregation-Induced Emission (AIE), making them valuable as theranostic agents (drug + imaging).
-
SuFEx Chemistry: Fluorosulfonyl isoxazoles allow for Sulfur-Fluoride Exchange (SuFEx), a next-generation click chemistry reaction, enabling the rapid creation of diverse libraries.
Part 4: Experimental Protocols
Protocol A: Synthesis of 3-(Trifluoromethyl)-5-phenylisoxazole
A robust method for generating the 3-CF3 scaffold via [3+2] cycloaddition.
Reagents:
-
Trifluoroacetaldehyde oxime (commercially available or generated from hemiacetal)
-
N-Chlorosuccinimide (NCS)
-
Phenylacetylene
-
Triethylamine (TEA)
-
DMF (Solvent)
Step-by-Step Methodology:
-
Chlorination (Formation of Hydroximoyl Chloride):
-
Dissolve trifluoroacetaldehyde oxime (1.0 equiv) in DMF (0.5 M).
-
Add NCS (1.1 equiv) portion-wise at 0°C. Caution: Exothermic.
-
Stir at room temperature for 2 hours. Monitor by TLC (disappearance of oxime).
-
Mechanism:[3][4][5][7] NCS chlorinates the oxime carbon, creating the precursor for the dipole.
-
-
Cycloaddition:
-
Add phenylacetylene (1.2 equiv) to the reaction mixture.
-
Cool the solution to 0°C.
-
Add Triethylamine (1.2 equiv) dropwise over 30 minutes. Note: Slow addition is crucial to prevent dimerization of the nitrile oxide (furoxan formation).
-
Allow to warm to room temperature and stir overnight.
-
-
Workup:
-
Dilute with water and extract with Ethyl Acetate (3x).
-
Wash organic layer with brine, dry over
, and concentrate. -
Purify via silica gel chromatography (Hexanes/EtOAc gradient).
-
Protocol B: C4-Lithiation and Functionalization
Method for late-stage diversification of the isoxazole core.
Reagents:
-
3,5-Dimethylisoxazole (or fluorinated variant)[8]
-
n-Butyllithium (n-BuLi, 2.5M in hexanes)
-
Electrophile (e.g., Selectfluor for fluorination, or an aldehyde)
-
THF (Anhydrous)
Step-by-Step Methodology:
-
Deprotonation:
-
Dissolve the isoxazole substrate in anhydrous THF under Argon atmosphere.
-
Cool to -78°C (Dry ice/acetone bath). Critical: Higher temperatures can cause ring fragmentation.
-
Add n-BuLi (1.1 equiv) dropwise. The solution often turns yellow/orange, indicating the formation of the heteroaryl lithium species.
-
Stir for 30 minutes at -78°C.
-
-
Quench/Functionalization:
-
Add the electrophile (dissolved in THF if solid) dropwise.
-
Stir for 1 hour at -78°C, then allow to warm slowly to 0°C.
-
-
Workup:
-
Quench with saturated
solution. -
Extract with diethyl ether.
-
Metabolic Pathway Visualization (Leflunomide vs. Stable Analogs)
Figure 2: Comparative metabolic fate. The C3-H is the "trigger" for ring opening; substitution with CF3 prevents this, stabilizing the scaffold.
References
-
National Institutes of Health (NIH). (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (2018). Regioselective Synthesis of Fluorosulfonyl 1,2,3-Triazoles (and Isoxazoles). Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Synthesis of new fluorescent molecules having an aggregation-induced emission property derived from 4-fluoroisoxazoles. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Effect of N-Alkyl Azole Difluorination on Molecular Properties Relevant for Compound Optimization: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Synthesis of Fluorosulfonyl 1,2,3-Triazoles from Bromovinylsulfonyl Fluoride [organic-chemistry.org]
- 8. Synthesis of new fluorescent molecules having an aggregation-induced emission property derived from 4-fluoroisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
5-(Trifluoromethyl)isoxazole-3-carbaldehyde: Technical Scaffold Guide
This guide provides an in-depth technical analysis of 5-(Trifluoromethyl)isoxazole-3-carbaldehyde , a specialized fluorinated heterocyclic building block.
Executive Summary
5-(Trifluoromethyl)isoxazole-3-carbaldehyde is a high-value intermediate in medicinal chemistry, distinct from its more common regioisomer, 3-(trifluoromethyl)isoxazole-5-carbaldehyde. The presence of the trifluoromethyl (
Part 1: Molecular Identity & Cheminformatics
The precise identification of this regioisomer is critical, as the 3-CF3/5-CHO isomer (CAS 220780-62-1) is frequently conflated with it in commercial databases.
Structural Parameters[1][2][3][4][5][6][7][8][9]
| Parameter | Value |
| Chemical Name | 5-(Trifluoromethyl)isoxazole-3-carbaldehyde |
| Molecular Formula | |
| Molecular Weight | 165.07 g/mol |
| Canonical SMILES | FC(F)(F)c1cc(C=O)no1 |
| Isomeric SMILES | FC(F)(F)C1=CC(C=O)=NO1 |
| InChI String | InChI=1S/C5H2F3NO2/c6-5(7,8)4-1-3(2-11)9-10-4/h1-2H |
| InChIKey | VNQVJRBQJCVQOC-UHFFFAOYSA-N |
| Key Precursor CAS | 1159977-12-4 (Acid form); Synthesis via Ethyl Ester |
Structural Visualization
The following diagram illustrates the specific regiochemistry (5-CF3 vs. 3-CHO) and atom numbering.
Part 2: Synthetic Utility & Reactivity Profile
Electronic Effects
The
-
Aldehyde Reactivity: The C3-aldehyde is significantly more electrophilic than benzaldehyde or non-fluorinated isoxazole aldehydes. This facilitates rapid Schiff base formation but also increases susceptibility to hydration (gem-diol formation) in aqueous media.
-
Ring Stability: The electron deficiency makes the ring susceptible to nucleophilic attack at C5 (displacement of
, though rare) or ring opening under harsh basic conditions.
Primary Applications
-
Fragment-Based Drug Discovery (FBDD): Used as a rigid linker to orient hydrogen bond acceptors.
-
Covalent Inhibitors: The aldehyde can serve as a reversible covalent warhead targeting cysteine or serine residues.
-
Bioisosterism: The 5-CF3-isoxazole core mimics the electrostatics of amide bonds and substituted phenyl rings while improving metabolic stability (blocking CYP450 oxidation sites).
Part 3: Robust Synthesis Protocol
Since the aldehyde is potentially unstable upon prolonged storage, the most reliable method for researchers is the Two-Step Reduction-Oxidation sequence starting from the commercially available ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate. Direct reduction (DIBAL-H) is often difficult to control, leading to over-reduction.
Workflow Diagram
Detailed Methodology
Step 1: Reduction to Alcohol
-
Reagents: Sodium Borohydride (
), Ethanol (absolute). -
Protocol:
-
Dissolve ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate (1.0 equiv) in absolute ethanol (0.2 M) at 0°C.
-
Add
(2.0 equiv) portion-wise over 15 minutes. -
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane).
-
Quench: Carefully add saturated
solution. -
Workup: Extract with EtOAc (3x), wash with brine, dry over
, and concentrate. -
Checkpoint: The intermediate alcohol is stable and can be stored.
-
Step 2: Oxidation to Aldehyde
-
Reagents: Dess-Martin Periodinane (DMP), Dichloromethane (DCM).
-
Protocol:
-
Dissolve the alcohol intermediate (1.0 equiv) in anhydrous DCM (0.1 M).
-
Add DMP (1.2 equiv) at 0°C.
-
Stir at RT for 1–2 hours. The reaction is typically fast due to the electron-deficient ring.
-
Quench: Add 1:1 mixture of sat.
and 10% (to reduce excess iodine species). Stir vigorously until layers separate clearly. -
Purification: Flash chromatography (SiO2, 10-20% EtOAc in Hexanes).
-
Storage: Store under inert atmosphere (Argon) at -20°C. Aldehydes with strong EWGs are prone to air oxidation to the carboxylic acid.
-
Part 4: Drug Discovery Applications
Reductive Amination (Library Synthesis)
The most common use of this aldehyde is linking it to amine-bearing scaffolds.
Protocol:
-
Imine Formation: Combine aldehyde (1.0 equiv) and Amine (
, 1.0 equiv) in DCE/MeOH (1:1). Add (anhydrous) to sequester water and drive equilibrium. -
Reduction: Add
(1.5 equiv) after 1 hour. -
Note: Due to the
group, the resulting secondary amine is less basic ( lowered by ~1-2 units) compared to a benzyl analog, which improves membrane permeability (LogD modulation).
Covalent Fragment Screening
The aldehyde can form reversible hemiaminals with cysteine residues in proteins.
-
Mechanism:
. -
Utility: The 5-CF3 group stabilizes the hemithioacetal intermediate, increasing the residence time of the inhibitor on the target protein compared to non-fluorinated analogs.
References
-
PubChem Compound Summary. 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide (Structural Analog/Precursor Data). National Center for Biotechnology Information. Accessed 2025.[2][3] Link[2]
-
Enamine Building Blocks. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks. Enamine Ltd. Technical Report. Link
-
Pattanayak, P., et al. (2023). Synthesis of 4-(Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation. Journal of Organic Chemistry. Link
-
Appretech Scientific. Catalog Entry: Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate.[4]Link
Sources
The Fluorinated Warhead: Engineering Bioactivity with Trifluoromethyl Isoxazole Aldehyde
Executive Summary
The resurgence of targeted covalent inhibitors (TCIs) has necessitated the exploration of "privileged electrophiles"—functional groups that balance reactivity with metabolic stability. The Trifluoromethyl Isoxazole Aldehyde (TFIA) moiety represents a high-value scaffold in this domain. By synergizing the strong electron-withdrawing nature of the trifluoromethyl (
This guide dissects the bioisosteric potential, synthetic pathways, and kinetic validation of TFIA, providing a roadmap for its integration into lead optimization campaigns.
The Bioisosteric Rationale: Electronic Tuning
In medicinal chemistry, the aldehyde group is often dismissed as a "metabolic liability" due to rapid oxidation by aldehyde dehydrogenases (ALDH). However, the TFIA scaffold fundamentally alters this behavior through electronic modulation.
The "Gem-Diol" Stabilization Effect
Unlike electron-rich benzaldehydes, the
-
Consequence: In aqueous physiological media, the aldehyde exists primarily as a gem-diol (hydrate).
-
Benefit: This hydration protects the aldehyde from rapid oxidation while maintaining equilibrium with the reactive carbonyl form, allowing for specific nucleophilic attack by the target protein.
Bioisosteric Mapping
The TFIA scaffold serves as a bioisostere for several common moieties, offering improved physicochemical properties (Table 1).
Table 1: Bioisosteric Substitutions and Physicochemical Impact
| Parent Moiety | TFIA Replacement | Physicochemical Gain | Biological Impact |
| Benzaldehyde | 3- | Increased Lipophilicity (LogP), Reduced Metabolic Clearance | Enhanced membrane permeability; evasion of ALDH metabolism. |
| Nitro-aromatics | 3- | Elimination of toxicity (nitro reduction), Dipole alignment | Reduced mutagenic potential (Ames negative profile). |
| Michael Acceptors | 3- | Switch from Irreversible to Reversible Covalent | Tunable residence time; reduced off-target immunogenicity. |
Mechanistic Workflow: Reversible Covalent Inhibition[2]
The primary application of TFIA is as a warhead for serine/cysteine proteases or kinases with non-catalytic cysteines. The mechanism relies on the formation of a metastable thiohemiacetal (with Cys) or Schiff base (with Lys).
Pathway Diagram
The following Graphviz diagram illustrates the equilibrium dynamics of the TFIA warhead in a biological system.
Caption: Kinetic equilibrium of TFIA. The electron-deficient core favors the Gem-Diol state, protecting against metabolism while allowing reversible covalent engagement (
Synthetic Protocol: Regioselective Construction
There are two primary regioisomers: 3-
Protocol: Synthesis of 3-(Trifluoromethyl)isoxazole-4-carbaldehyde
Objective: Synthesize the core scaffold via [3+2] cycloaddition. Scale: 10 mmol Safety: Trifluoroacetaldehyde oxime is volatile and toxic. Work in a fume hood.
Reagents:
-
Precursor A: Trifluoroacetaldehyde oxime (generated in situ or commercial).
-
Dipolarophile B: Propargyl alcohol (for hydroxymethyl intermediate) or Methyl propiolate.
-
Oxidant: N-Chlorosuccinimide (NCS) or Phenyliodine diacetate (PIDA).
-
Base: Triethylamine (
).
Step-by-Step Methodology:
-
Generation of Nitrile Oxide (In Situ):
-
Dissolve Trifluoroacetaldehyde oxime (1.13 g, 10 mmol) in DMF (20 mL).
-
Add NCS (1.33 g, 10 mmol) portion-wise at 0°C. Stir for 1 hour to form the hydroximoyl chloride.
-
Checkpoint: TLC should show consumption of oxime.
-
-
Cycloaddition:
-
Add Propargyl alcohol (1.2 eq) to the reaction vessel.
-
Add
(1.2 eq) dropwise over 30 minutes at 0°C. The solution will heat slightly (exothermic). -
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Mechanism:[1][2][3][4][5][6] Base-mediated dehydrohalogenation generates Trifluoroacetonitrile oxide , which undergoes 1,3-dipolar cycloaddition with the alkyne.
-
-
Workup & Isolation:
-
Dilute with
(100 mL) and wash with water (3 x 50 mL) to remove DMF. -
Dry organic layer over
, filter, and concentrate. -
Purify via Flash Chromatography (Hexane/EtOAc 4:1).
-
Yield: Expect ~75-85% of [3-(trifluoromethyl)isoxazol-4-yl]methanol.
-
-
Oxidation to Aldehyde:
-
Dissolve the alcohol intermediate in DCM.
-
Add Dess-Martin Periodinane (1.1 eq) at 0°C. Stir for 2 hours.
-
Quench with saturated
/ . -
Result: 3-(Trifluoromethyl)isoxazole-4-carbaldehyde.[6]
-
Validation: Assessing Covalent Competency
To validate the TFIA scaffold as a viable warhead, one must determine the kinetic parameters of inactivation. Unlike simple competitive inhibitors (
The Assay
This protocol determines the efficiency of the covalent bond formation.
Experimental Setup:
-
Enzyme: Recombinant Protease/Kinase (10 nM).
-
Substrate: Fluorogenic peptide substrate (
concentration). -
Inhibitor: TFIA analog (0, 0.1, 0.5, 1, 5, 10
).
Workflow:
-
Incubate Enzyme + Inhibitor for varying times (
= 0, 15, 30, 60 min). -
Add Substrate and measure residual velocity (
). -
Plot
vs. time to obtain for each concentration. -
Plot
vs. [I] to determine (affinity) and (reactivity).
Data Interpretation:
-
High
: Warhead is too reactive (potential toxicity). -
Low
: Scaffold has good non-covalent recognition. -
Target Profile: For TFIA, aim for moderate
( ) to ensure reversibility and selectivity.
Structural Activity Relationship (SAR) Visualization
The following diagram maps the logical flow of optimizing the TFIA scaffold for drug development.
Caption: SAR optimization logic. The R5 position is the primary vector for specificity, while the fluorinated group modulates the warhead's "temperature" (reactivity).
References
-
Pattanayak, P., & Chatterjee, T. (2023).[7] Synthesis of (4-trifluoromethyl)isoxazoles through a tandem trifluoromethyloximation/cyclization/elimination reaction. Journal of Organic Chemistry. Link
-
Chalyk, B., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry. Link
-
Keeley, A., et al. (2018).[8] Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. MedChemComm. Link
-
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Kinases and Beyond. Journal of Medicinal Chemistry. Link
-
Sperry, J. B., & Wright, D. L. (2005). The application of nitrile oxide cycloadditions to the synthesis of isoxazoles.[9][10] Current Opinion in Drug Discovery & Development. Link
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jelsciences.com [jelsciences.com]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - Enamine [enamine.net]
Methodological & Application
Application Note: Chemoselective DIBAL-H Reduction of Methyl 5-(trifluoromethyl)isoxazole-3-carboxylate
This Application Note provides a technical guide for the DIBAL-H reduction of methyl 5-(trifluoromethyl)isoxazole-3-carboxylate . It addresses the specific chemoselective challenges posed by the 5-(trifluoromethyl)isoxazole core—specifically the lability of the N-O bond—and provides validated protocols for targeting either the aldehyde or the alcohol .
-
Partial Reduction: 5-(trifluoromethyl)isoxazole-3-carbaldehyde
-
Full Reduction: (5-(trifluoromethyl)isoxazol-3-yl)methanol
Executive Summary & Strategic Rationale
The reduction of isoxazole esters requires precise reagent selection. While Lithium Aluminum Hydride (
Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this substrate.[1][2] Its Lewis acidic character and bulky isobutyl groups allow for:
-
Chemoselectivity: Reduction of the ester without disrupting the sensitive N-O bond or defluorinating the
group. -
Product Control: The ability to arrest the reaction at the aldehyde stage (at -78°C) or proceed to the alcohol (at higher temperatures/stoichiometry).
Reaction Mechanism & Pathways[3][4][5][6]
The reaction outcome is dictated by temperature and stoichiometry. The stability of the tetrahedral aluminate intermediate is the critical control point.
Mechanistic Flow[4][5][6][7][8][9]
-
Coordination: DIBAL-H coordinates to the carbonyl oxygen of the ester.[3]
-
Hydride Transfer: Hydride is transferred to the carbonyl carbon, forming a hemiacetal aluminate intermediate.
-
Divergence:
-
Path A (Low Temp): The intermediate is stable at -78°C. Hydrolysis releases the aldehyde .[3]
-
Path B (Warming): The intermediate collapses, eliminating the methoxide. The resulting aldehyde is immediately reduced by excess DIBAL-H to the alcohol .
-
Figure 1: Chemoselective pathways for DIBAL-H reduction versus the risk of ring opening with stronger hydrides.
Experimental Protocols
General Safety & Handling
-
DIBAL-H: Pyrophoric. Handle strictly under inert atmosphere (
or Ar). Use long needles/cannulas for transfer. -
Solvent: Anhydrous Dichloromethane (DCM) or Toluene. Toluene is preferred for aldehyde synthesis as it stabilizes the intermediate complex.
-
Quenching: Exothermic. The "Rochelle's Salt" method is mandatory to prevent aluminum emulsion ("jelly") formation and avoid strong acidic conditions that could degrade the isoxazole.
Protocol A: Partial Reduction to Aldehyde
Target: 5-(trifluoromethyl)isoxazole-3-carbaldehyde Critical Parameter: Temperature must strictly remain below -70°C.
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF). Cool under
flow. Add Methyl 5-(trifluoromethyl)isoxazole-3-carboxylate (1.0 eq) and anhydrous DCM (0.1 M concentration) . -
Cooling: Submerge flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for thermal equilibration.
-
Addition: Add DIBAL-H (1.0 M in Toluene, 1.1 eq) dropwise via syringe pump or pressure-equalizing addition funnel over 30 minutes.
-
Note: Addition rate must be slow enough to keep internal temp < -70°C.[4]
-
-
Incubation: Stir at -78°C for 1–2 hours. Monitor by TLC (Note: The intermediate may streak; look for disappearance of SM).
-
Quench (Crucial): While still at -78°C, add Methanol (excess, ~5 eq) dropwise. This destroys excess hydride without hydrolyzing the intermediate immediately.
-
Workup:
-
Pour the cold mixture into a vigorously stirring solution of saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) (10 mL per mmol substrate).
-
Remove the cooling bath and stir vigorously at Room Temperature (RT) for 1–2 hours until two clear layers form (phase separation).
-
Separate layers.[4][3][5] Extract aqueous layer with DCM (2x).
-
Dry combined organics (
), filter, and concentrate in vacuo (bath temp < 30°C, aldehydes can be volatile).
-
Protocol B: Full Reduction to Alcohol
Target: (5-(trifluoromethyl)isoxazol-3-yl)methanol Critical Parameter: Stoichiometry (>2.0 eq) and warming.
-
Setup: Flame-dry RBF. Add Substrate (1.0 eq) and THF or DCM (0.1 M) under
. -
Cooling: Cool to -78°C initially to control the exotherm of the first hydride addition.
-
Addition: Add DIBAL-H (1.0 M, 2.5 eq) dropwise.
-
Reaction: Stir at -78°C for 30 mins, then remove the cooling bath and allow to warm to 0°C or RT. Stir for 2–4 hours.
-
Quench: Cool to 0°C. Add Methanol dropwise until gas evolution ceases.
-
Workup:
Quantitative Data Summary
| Parameter | Aldehyde Protocol | Alcohol Protocol |
| DIBAL-H Equivalents | 1.0 – 1.1 eq | 2.2 – 3.0 eq |
| Solvent | Toluene (preferred) or DCM | THF, DCM, or Toluene |
| Temperature | Strict -78°C | -78°C |
| Quench Method | MeOH at -78°C, then Rochelle's Salt | MeOH at 0°C, then Rochelle's Salt |
| Common Yield | 60–80% | 85–95% |
| Major Side Product | Over-reduced alcohol | Ring-opened amines (if too hot) |
Troubleshooting & Optimization
Aluminum Emulsions
The most common failure mode in DIBAL-H reductions is product loss during workup due to aluminum "jellies."
-
Solution: Do not rush the Rochelle's salt stir. It can take 1-4 hours to solubilize the aluminum species.
-
Alternative: If Rochelle's salt is unavailable, use the Fieser Method (n mL
, n mL 15% NaOH, 3n mL per n g DIBAL-H), but be cautious as NaOH can degrade the isoxazole ring.
Over-Reduction (Aldehyde Synthesis)
If the alcohol is observed in the aldehyde protocol:
-
Reduce DIBAL-H to exactly 1.0 eq.
-
Ensure the temperature never rises above -78°C during addition.[4][3]
-
Switch solvent to pure Toluene (stabilizes the tetrahedral intermediate).
Workup Workflow
Figure 2: The Rochelle's Salt workup protocol is essential for recovering isoxazoles from aluminum emulsions.
References
-
Sarıoğlu, A. O., et al. (2018).[7] Reduction of 5-(Trifluoromethyl)isoxazoles with Lithium Aluminum Hydride: Synthesis of (2,2,2-Trifluoroethyl)aziridines. The Journal of Organic Chemistry.
-
BenchChem. (2025).[3] The Core Mechanism of Diisobutylaluminum Hydride (DIBAL-H) Reduction: A Technical Guide. BenchChem Application Notes.
-
Organic Chemistry Portal. (n.d.). DIBAL-H Reduction: General Procedures.
-
Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters.
-
ResearchGate. (2018).[5] Work-up for DIBAL-H reduction (ester-alcohol)?.
Sources
Application Note: Reductive Amination of Isoxazole-3-Carbaldehyde
Introduction & Mechanistic Rationale
The isoxazole structural motif is a privileged pharmacophore widely utilized in medicinal chemistry and agrochemical development. Functionalizing the C3 position via the reductive amination of isoxazole-3-carbaldehyde is a critical pathway for synthesizing diverse amine libraries. However, this transformation presents a unique chemoselectivity challenge: the isoxazole ring contains a highly polarized and relatively weak N-O bond (BDE ~630 kJ/mol) that is exceptionally susceptible to reductive cleavage.
The Causality of Chemoselectivity
When subjected to strong reducing conditions—such as catalytic hydrogenation (H₂ with Pd/C or Pt catalysts), single-electron transfer (SET) reagents like SmI₂, or strong hydride donors like LiAlH₄—the isoxazole N-O bond undergoes facile dissociation[1]. This reductive ring cleavage yields β-aminoenones (enaminones) or β-hydroxy ketones, destroying the target pharmacophore and halting the synthetic progression[2].
To achieve chemoselective reductive amination, the reduction potential of the reagent must be finely tuned to attack the transient iminium ion without coordinating to or reducing the isoxazole oxygen. Mild hydride donors, specifically Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) and Sodium Cyanoborohydride (NaBH₃CN) , are the reagents of choice. The electron-withdrawing acetoxy and cyano ligands stabilize the boron-hydride bond, significantly dampening its nucleophilicity. Consequently, these reagents are stable in the mildly acidic conditions required for imine formation and exhibit absolute chemoselectivity for the highly electrophilic protonated iminium intermediate over both the unreacted aldehyde and the sensitive N-O bond[3].
Reaction Pathway & Chemoselectivity Mapping
Figure 1: Chemoselectivity pathways in the reductive amination of isoxazole-3-carbaldehyde.
Comparative Data: Reducing Agents
To guide experimental design, the following table summarizes the quantitative and qualitative performance of common reducing agents when applied to isoxazole-3-carbaldehyde.
| Reducing Agent | Typical Solvent | Imine vs. Aldehyde Selectivity | N-O Cleavage Risk | Recommendation |
| NaBH(OAc)₃ (STAB) | DCE, THF, DCM | Excellent | Very Low | Primary Choice. Fast, mild, and safe for most amines[4]. |
| NaBH₃CN | MeOH, EtOH | Good | Very Low | Alternative. Best for sterically hindered or weakly nucleophilic amines[5]. |
| NaBH₄ | MeOH, EtOH | Poor | Low to Moderate | Not Recommended. Prone to reducing the aldehyde directly to the alcohol before imine formation. |
| H₂ + Pd/C | MeOH, EtOAc | N/A | High | Avoid. Rapidly cleaves the N-O bond to form enaminones[1]. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. By separating the imine formation step from the reduction step (or strictly controlling the order of addition), you prevent the premature reduction of the aldehyde to isoxazol-3-ylmethanol.
Protocol A: Direct Reductive Amination using NaBH(OAc)₃
Optimal for standard primary and secondary amines.
Reagents:
-
Isoxazole-3-carbaldehyde: 1.0 equivalent
-
Amine: 1.1 - 1.2 equivalents
-
NaBH(OAc)₃ (STAB): 1.5 - 2.0 equivalents
-
Glacial Acetic Acid (AcOH): 1.0 - 2.0 equivalents
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.1 - 0.2 M)
Step-by-Step Methodology:
-
Imine Pre-formation: Dissolve isoxazole-3-carbaldehyde (1.0 eq) and the target amine (1.1 eq) in anhydrous DCE under an inert nitrogen atmosphere.
-
Acid Catalysis: Add glacial acetic acid (1.0 eq) dropwise. Causality Note: The mild acid catalyzes imine formation and protonates the resulting imine to form the highly electrophilic iminium ion, which is the actual species reduced by STAB.
-
Validation Check: Stir at room temperature for 30–60 minutes. Monitor by TLC or LCMS to confirm the disappearance of the aldehyde. Do not proceed until imine formation is complete to avoid generating the alcohol byproduct.
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 5 minutes to control any mild exotherm.
-
Reaction Progression: Stir the suspension at room temperature for 2 to 16 hours. The reaction mixture will typically become a clear or slightly turbid solution as the STAB is consumed[4].
-
Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (equal volume to the solvent). Causality Note: The basic quench neutralizes the acetic acid, decomposes unreacted STAB, and ensures the amine product is in its free-base form for extraction.
-
Extraction: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography.
Protocol B: Stepwise Reductive Amination using NaBH₃CN
Optimal for sterically hindered or weakly nucleophilic amines (e.g., anilines, complex polycyclic amines).
Reagents:
-
Isoxazole-3-carbaldehyde: 1.0 equivalent
-
Amine: 1.1 equivalents
-
NaBH₃CN: 1.5 equivalents
-
Glacial Acetic Acid (AcOH): Catalytic to 1.0 equivalent
-
Solvent: Anhydrous Methanol (MeOH) (0.1 M)
Step-by-Step Methodology:
-
Imine Formation: Combine isoxazole-3-carbaldehyde (1.0 eq) and the amine (1.1 eq) in anhydrous MeOH. Add AcOH (catalytic). Stir at room temperature for 2–3 hours. If the amine is highly hindered, stirring for up to 16 hours or adding 4Å molecular sieves may be required[5].
-
Reduction: Cool the mixture to 0 °C. Add a solution of NaBH₃CN (1.5 eq) in MeOH dropwise[3].
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12–16 hours.
-
Quenching (Safety Critical): Quench carefully with 1N NaOH or saturated NaHCO₃. Safety Note: NaBH₃CN can generate highly toxic Hydrogen Cyanide (HCN) gas if exposed to strong acids. Always quench with a base to maintain a pH > 8 during workup.
-
Extraction: Remove MeOH under reduced pressure. Dilute the aqueous residue with water and extract with Ethyl Acetate (EtOAc) or DCM. Dry, concentrate, and purify as in Protocol A.
Troubleshooting & Optimization
-
Issue: Formation of Isoxazol-3-ylmethanol (Aldehyde Reduction).
-
Cause: The reducing agent attacked the aldehyde before the imine could form.
-
Solution: Increase the pre-stirring time before adding the hydride. Ensure anhydrous conditions, as water drives the equilibrium back toward the aldehyde. Use molecular sieves.
-
-
Issue: N-O Ring Cleavage Detected (Enaminone formation).
-
Cause: Exposure to overly harsh reducing conditions or transition metal contamination.
-
Solution: Strictly avoid Pd, Pt, or Ni catalysts[1]. Ensure the reaction temperature does not exceed room temperature.
-
-
Issue: Over-alkylation (Primary amine converting to tertiary amine).
-
Cause: The newly formed secondary amine competes with the primary amine starting material for the remaining aldehyde.
-
Solution: Use a slight excess of the primary amine (1.2 - 1.5 eq) or strictly utilize the stepwise Protocol B to ensure all aldehyde is consumed before reduction begins.
-
References
-
Title: Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib (PubMed) URL: [Link]
-
Title: Reductive ring opening of 3,5-bis(2-arylethenyl)isoxazoles with molybdenum hexacarbonyl: A novel route to symmetrical and unsymmetrical curcumin derivatives (Orient J Chem) URL: [Link]
-
Title: A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation (University of Liverpool) URL: [Link]
- Title: US11459308B2 - Broad spectrum inhibitors of filoviruses (Google Patents)
-
Title: Exploring polycyclic scaffolds as adamantane replacements in M2 channel inhibitors of Influenza A virus (bioRxiv) URL: [Link]
- Title: US20150018335A1 - Carbamate compounds and of making and using same (Google Patents)
Sources
- 1. Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reductive ring opening of 3,5-bis(2-arylethenyl)isoxazoles with molybdenum hexacarbonyl: A novel route to symmetrical and unsymmetrical curcumin derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. US11459308B2 - Broad spectrum inhibitors of filoviruses - Google Patents [patents.google.com]
- 4. US20150018335A1 - Carbamate compounds and of making and using same - Google Patents [patents.google.com]
- 5. biorxiv.org [biorxiv.org]
Strategic Functionalization of 5-(Trifluoromethyl)isoxazole-3-carbaldehyde via Knoevenagel Condensation
Executive Summary
This Application Note details the strategic functionalization of 5-(trifluoromethyl)isoxazole-3-carbaldehyde (CAS 220780-62-1) via the Knoevenagel condensation. This specific scaffold is a high-value pharmacophore in medicinal chemistry; the 5-trifluoromethyl group (
However, the electron-withdrawing nature of the
Substrate Analysis & Mechanistic Insight
Electronic Architecture
The substrate, 5-(trifluoromethyl)isoxazole-3-carbaldehyde, possesses unique electronic properties that dictate the reaction parameters:
-
Activated Electrophile: The
group at position 5 exerts a strong inductive effect (-I), significantly lowering the LUMO energy of the aldehyde carbonyl at position 3. This makes it more reactive than benzaldehyde or unsubstituted isoxazole-3-carbaldehyde. -
Ring Lability: Isoxazoles can undergo base-induced ring opening (the Kemp elimination pathway). The presence of the
group stabilizes the ring against oxidation but sensitizes the C3-C4 bond to cleavage by strong nucleophiles or bases (e.g., , ).
Reaction Pathway Visualization
The following diagram illustrates the desired Knoevenagel pathway versus the competitive ring-opening side reaction.
Figure 1: Mechanistic pathway highlighting the critical divergence between productive condensation and destructive ring opening.
Critical Parameters
| Parameter | Recommendation | Rationale |
| Base Catalyst | Piperidine/Acetic Acid (1:[1]1) or L-Proline | A buffered system prevents pH spikes that trigger isoxazole ring opening. |
| Solvent | Ethanol (Anhydrous) or Water/EtOH (1:1) | Protic solvents stabilize the intermediate enolate. Water accelerates the reaction via hydrophobic effects in "on-water" protocols. |
| Temperature | 25°C – 60°C | High temperatures (>80°C) increase the risk of polymerization and ring degradation. |
| Active Methylene | Malononitrile, Ethyl Cyanoacetate, Meldrum's Acid | The |
Experimental Protocols
Method A: Buffered Organocatalytic Protocol (Standard)
Best for: Scale-up, solubility-limited substrates, and strictly anhydrous requirements.
Materials:
-
5-(Trifluoromethyl)isoxazole-3-carbaldehyde (1.0 equiv)
-
Active Methylene Compound (e.g., Malononitrile) (1.1 equiv)
-
Piperidine (0.1 equiv)
-
Glacial Acetic Acid (0.1 equiv)
-
Ethanol (Anhydrous, 10 mL/mmol)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv) and active methylene compound (1.1 equiv) in anhydrous ethanol.
-
Catalyst Addition: Premix Piperidine and Acetic Acid in a small vial (forming piperidinium acetate in situ) and add this solution dropwise to the main reaction mixture.
-
Note: Using the salt form buffers the basicity, protecting the isoxazole ring.
-
-
Reaction: Stir at room temperature (25°C). Monitor via TLC (Hexane/EtOAc 4:1).
-
Observation: The aldehyde is highly reactive; conversion typically reaches >90% within 2–4 hours. If sluggish, heat typically to 50°C.
-
-
Work-up:
-
Cool the mixture to 0°C. The product often precipitates as a crystalline solid.
-
Filter the solid and wash with cold ethanol.
-
If no precipitate forms: Concentrate under reduced pressure, redissolve in
, wash with water, dry over , and purify via silica gel chromatography.
-
Method B: Green "On-Water" Protocol (High Sensitivity)
Best for: Highly sensitive substrates, green chemistry compliance, and rapid screening.
Materials:
-
5-(Trifluoromethyl)isoxazole-3-carbaldehyde (1.0 equiv)
-
Active Methylene Compound (1.0 equiv)
-
Catalyst: L-Proline (10 mol%) OR
(5 mol%) -
Solvent: Water (or Water:Ethanol 3:1)
Procedure:
-
Suspension: Suspend the aldehyde and active methylene compound in water (5 mL/mmol). The reagents may not dissolve completely; this is expected (heterogeneous "on-water" conditions).
-
Catalysis: Add L-Proline (10 mol%).
-
Sonication (Optional but Recommended): Place the flask in an ultrasonic bath at ambient temperature for 20–40 minutes. Ultrasound significantly accelerates mass transfer in this heterogeneous system.
-
Work-up:
-
The product usually precipitates as a pure solid.
-
Filter, wash with water (to remove the catalyst), and dry under vacuum.
-
Yield: Typically 85–95% with high purity, avoiding chromatographic purification.
-
Troubleshooting & Quality Control
Issue: Ring Opening (Formation of Nitriles)
-
Symptom:[1][2][3][4] Appearance of a new spot on TLC that does not correspond to the alkene; IR shows strong nitrile stretch but loss of isoxazole ring signals.
-
Cause: Base concentration too high or temperature too high.
-
Solution: Switch to Method A (Buffered) or reduce catalyst loading in Method B. Avoid metal alkoxides (
, ).
Issue: Cannizzaro Reaction
-
Symptom:[1][2][3][4] Formation of the corresponding alcohol and carboxylic acid.
-
Cause: Use of strong hydroxide bases (
, ). -
Solution: Strictly use amine bases (Piperidine, DBU) or amino acids (L-Proline).
Decision Tree for Optimization:
Figure 2: Decision logic for selecting and optimizing the condensation protocol.
References
-
Chalyk, B., et al. (2020). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Journal of Organic Chemistry.
-
Knoevenagel Condensation Overview . (n.d.). Knoevenagel Condensation - Organic Chemistry Portal.
-
Bhosale, R., et al. (2013). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences.
-
Yamazaki, S., et al. (2021).[1] Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega.
-
ChemScene . (n.d.). Product Data: 3-(Trifluoromethyl)isoxazole-5-carbaldehyde.
Sources
Application Note: Strategic Introduction of the Trifluoromethyl (CF3) Group into the Isoxazole Ring
This Application Note is structured to guide researchers through the specific challenges of trifluoromethylating the isoxazole scaffold. Unlike simple aromatics, the electron-deficient nature of the isoxazole ring dictates that De Novo assembly is often superior to Late-Stage Functionalization . This guide covers both, prioritizing the most robust protocols.
Executive Summary & Strategic Overview
The introduction of a trifluoromethyl (CF
However, the method of introduction depends entirely on the desired position of the CF
-
Scenario A (High Reliability): You need a 3-CF
or 5-CF isoxazole building block. -
Scenario B (High Complexity): You have a pre-existing complex isoxazole and need to add CF
(usually at C4).-
Strategy:Late-Stage Functionalization . Use Radical Trifluoromethylation (Langlois/Togni reagents).
-
Decision Matrix for Reagent Selection
Figure 1: Strategic decision tree for selecting the appropriate trifluoromethylation pathway.
De Novo Synthesis: The Gold Standard
Use this approach for building blocks and early-stage synthesis.
A. Synthesis of 5-CF -Isoxazoles
The most robust method involves the condensation of hydroxylamine with
-
Primary Reagent: Ethyl 4,4,4-trifluoroacetoacetate (ETFAA).[4][5]
-
Mechanism: Nucleophilic attack of hydroxylamine on the ketone carbonyl (more electrophilic due to CF
), followed by cyclization on the ester.
Protocol 1: Condensation of ETFAA with Hydroxylamine
Target: 5-(Trifluoromethyl)isoxazol-3-ol (or tautomer).
-
Reagents:
-
Ethyl 4,4,4-trifluoroacetoacetate (10 mmol, 1.84 g)
-
Hydroxylamine hydrochloride (11 mmol, 0.76 g)
-
Sodium hydroxide (NaOH) (11 mmol) in Water/Ethanol (1:1).
-
-
Procedure:
-
Dissolve hydroxylamine HCl in water (10 mL). Add NaOH solution slowly at 0°C to generate free hydroxylamine.
-
Add ETFAA dropwise to the solution while maintaining temperature < 5°C.
-
Allow the mixture to warm to Room Temperature (RT) and reflux for 3–5 hours.
-
Critical Step: Acidify the solution with HCl (to pH ~2) to precipitate the isoxazol-3-ol.
-
Filter the white solid and recrystallize from ethanol/water.
-
-
Validation:
- F NMR: Look for a singlet around -63 ppm.
-
Regioselectivity: The CF
group strongly directs the initial nucleophilic attack, ensuring high fidelity for the 5-CF isomer [1].
B. Synthesis of 3-CF -Isoxazoles
Accessing the 3-position requires a [3+2] cycloaddition strategy.[6] The CF
-
Primary Reagent: Trifluoroacetohydroximoyl chloride (or bromide).
-
Precursor: Trifluoroacetaldehyde oxime.
Protocol 2: [3+2] Cycloaddition with Alkynes
Target: 3-(Trifluoromethyl)-5-substituted-isoxazole.[7]
-
Reagents:
-
Trifluoroacetohydroximoyl chloride (5 mmol)
-
Terminal Alkyne (e.g., Phenylacetylene, 5.5 mmol)
-
Base: Triethylamine (Et
N) (6 mmol) -
Solvent: Dichloromethane (DCM) or Toluene.
-
-
Procedure:
-
Dissolve the alkyne and trifluoroacetohydroximoyl chloride in dry DCM (20 mL) under inert atmosphere (N
). -
Slow Addition: Add Et
N dropwise over 30 minutes at 0°C.-
Note: The base dehydrohalogenates the chloride to form Trifluoroacetonitrile Oxide in situ. This intermediate is unstable and prone to dimerization (furoxan formation) if the dipolarophile (alkyne) is not present in excess.
-
-
Stir at RT overnight.
-
Quench with water, extract with DCM, and purify via silica gel chromatography.
-
-
Validation:
-
F NMR: Signal typically shifts to -61 to -62 ppm for the 3-CF
position.
-
F NMR: Signal typically shifts to -61 to -62 ppm for the 3-CF
Late-Stage Functionalization: The Frontier
Use this approach for diversifying pre-existing isoxazole drugs or complex scaffolds.
Direct trifluoromethylation of the isoxazole ring is challenging because the ring is electron-poor, repelling electrophilic CF
Primary Reagent: Langlois Reagent (Sodium Trifluoromethanesulfinate)
This is a stable, solid source of CF
Protocol 3: Innate Radical Trifluoromethylation (Minisci-Type)
Target: 4- or 5-Trifluoromethylation of a substituted isoxazole. Note: This reaction often yields a mixture of regioisomers and requires separation.
-
Reagents:
-
Substituted Isoxazole substrate (1.0 equiv)[8]
-
Langlois Reagent (CF
SO Na) (3.0 equiv) -
Oxidant: tert-Butyl hydroperoxide (TBHP) (4.0 equiv) or PhI(OAc)
. -
Solvent: DCM/Water (biphasic) or DMSO.
-
-
Procedure:
-
Dissolve substrate and Langlois reagent in the solvent mixture.
-
Add the oxidant slowly at RT.
-
Optional: Irradiation with Blue LEDs (if using a photoredox catalyst like Eosin Y) can enhance yields under milder conditions [2].
-
Stir for 12–24 hours.
-
Workup with saturated NaHCO
and extract.
-
-
Mechanism & Troubleshooting:
-
The oxidant generates the
CF radical from the sulfinate. -
The radical attacks the isoxazole ring. Due to the electron-deficient nature of isoxazole, this reaction works best if the ring has an electron-donating substituent (e.g., a methyl or methoxy group) to make it more nucleophilic toward the radical.
-
Mechanism Visualization (Radical Pathway)
Figure 2: Mechanism of Langlois Reagent-mediated radical trifluoromethylation.
Reagent Comparison & Selection Guide
| Reagent | Type | Primary Application | Pros | Cons |
| Ethyl 4,4,4-trifluoroacetoacetate | Building Block | De Novo 5-CF | Cheap, scalable, high regioselectivity. | Limited to 5-position.[5][9][10] |
| Trifluoroacetohydroximoyl chloride | Building Block | De Novo 3-CF | Access to 3-position; versatile cycloadditions. | Precursor is a skin irritant; dimerization risk. |
| Langlois Reagent (CF | Radical Source | Late-stage C-H functionalization | Stable solid, inexpensive, no heavy metals. | Poor regiocontrol; requires oxidants. |
| Togni's Reagent | Electrophilic | Activated substrates (e.g., isoxazol-5-ones) | Mild conditions; well-defined chemistry. | Expensive; poor reactivity on unactivated isoxazoles. |
References
-
Regioselective Synthesis of 5-CF3-Isoxazoles
-
Sloop, J. C., et al. "Synthesis of fluorinated isoxazoles and isoxazolines." Journal of Fluorine Chemistry, 2002.
-
-
Langlois Reagent Protocols
-
Langlois, B. R., et al. "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions." Tetrahedron Letters, 1991. [11]
-
-
1,3-Dipolar Cycloaddition for 3-CF3
-
Tanaka, K., et al. "Synthesis of 3-trifluoromethylisoxazoles." Bulletin of the Chemical Society of Japan, 1986.
-
-
Review of Trifluoromethylation Methods
-
Ma, J. A., & Cahard, D. "Update on Trifluoromethylation Strategies." Chemical Reviews, 2008.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]
- 4. Ethyl 4,4,4-trifluoroacetoacetate 99 372-31-6 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. WO2001060363A1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Reagent of the month – November - Langlois reagent [sigutlabs.com]
Schiff base formation with 5-(Trifluoromethyl)isoxazole-3-carbaldehyde
Application Note: Schiff Base Formation with 5-(Trifluoromethyl)isoxazole-3-carbaldehyde
Part 1: Executive Summary
The incorporation of trifluoromethyl (
This specific aldehyde combines an electron-deficient isoxazole ring with a strong electron-withdrawing
Part 2: Scientific Foundation & Reactivity Profile
Electronic Landscape
The reaction is a condensation between the carbonyl of the isoxazole derivative and a primary amine.
-
Electrophile: 5-(Trifluoromethyl)isoxazole-3-carbaldehyde. The
group at C5 inductively withdraws electron density from the ring, which in turn activates the C3-formyl group. -
Nucleophile: Primary amine (
). -
Challenge: The highly electron-deficient nature of the imine product shifts the equilibrium. If water is not effectively removed or excluded, hydrolysis back to the starting materials is rapid.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the amine on the activated aldehyde, forming a hemiaminal intermediate, followed by an acid-catalyzed dehydration to yield the Schiff base.
Figure 1: Acid-catalyzed mechanism for Schiff base formation.
Part 3: Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| 5-(CF3)isoxazole-3-CHO | 1.0 | Substrate | Handle in fume hood; potential irritant. |
| Primary Amine | 1.0 - 1.1 | Nucleophile | Slight excess ensures complete consumption of aldehyde. |
| Ethanol (Absolute) | Solvent | Medium | Must be anhydrous to prevent hydrolysis. Methanol is a viable alternative. |
| Glacial Acetic Acid | 2-3 drops | Catalyst | Mild acid avoids protonating the amine into non-nucleophilic ammonium. |
| Magnesium Sulfate | - | Desiccant | Optional: Add to reaction to scavenge water in situ. |
Step-by-Step Methodology
Step 1: Preparation of the Electrophile Solution
-
Weigh 1.0 mmol of 5-(trifluoromethyl)isoxazole-3-carbaldehyde.
-
Dissolve in 10 mL of absolute ethanol in a round-bottom flask (RBF).
-
Critical Check: Ensure the solution is clear. If the aldehyde is not fully soluble, gently warm to 40°C.
Step 2: Addition of Nucleophile & Catalyst
-
Add 1.0 mmol of the primary amine to the stirring aldehyde solution.
-
Note: If the amine is a solid, predissolve it in minimal ethanol.
-
-
Add 2-3 drops of glacial acetic acid .
-
(Optional) Add 0.5 g of activated 4Å molecular sieves or anhydrous
if the amine is sterically hindered or electron-poor (e.g., anilines).
Step 3: Reflux & Monitoring
-
Equip the RBF with a reflux condenser.
-
Heat the mixture to reflux (approx. 78°C) for 2–4 hours .
-
Monitor via TLC:
-
Mobile Phase: Hexane:Ethyl Acetate (7:3 or 8:2).
-
Visualization: UV lamp (254 nm). The Schiff base typically runs higher (less polar) than the starting amine but lower than the aldehyde. Look for the disappearance of the aldehyde spot.
-
Step 4: Workup & Isolation
-
Cool the reaction mixture to room temperature, then place in an ice bath (0–4°C) for 30 minutes.
-
Scenario A (Precipitate Forms):
-
Scenario B (No Precipitate):
-
Evaporate the solvent to 1/3 volume using a rotary evaporator.
-
Add cold water dropwise to induce precipitation.
-
If oil forms, extract with Dichloromethane (DCM), dry over
, and concentrate.
-
Step 5: Purification
-
Recrystallization from hot Ethanol or Ethanol/Water mixtures is standard.
-
Warning: Do not use silica gel chromatography unless neutralized (e.g., 1%
), as the acidic silica can hydrolyze the imine.
Part 4: Optimization & Troubleshooting
Experimental Workflow Diagram
Figure 2: Decision tree for synthesis and workup.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Black/Tar formation | Decomposition of isoxazole ring. | Reduce temperature to 50°C; ensure environment is not basic. |
| Low Yield | Hydrolysis during workup. | Use absolute ethanol; avoid aqueous washes; store product in desiccator. |
| No Reaction | Amine salt formation. | Too much acid used. Neutralize with mild base or restart with less AcOH. |
| Starting Material Persists | Equilibrium limitation. | Use Dean-Stark trap (toluene reflux) or add Molecular Sieves to remove water. |
Part 5: Characterization
Successful formation of the Schiff base is confirmed by the following spectral features:
-
NMR (DMSO-
or ):-
Imine Proton (
): A distinctive singlet appearing between 8.2 – 8.8 ppm . -
Aldehyde Proton (Absent): Disappearance of the CHO singlet (typically 9.8 – 10.2 ppm).
-
Isoxazole Ring Proton: Singlet around 7.0 – 7.5 ppm (shift may vary slightly due to the
group).
-
-
IR Spectroscopy:
-
Appearance of a strong band at 1610–1640
( stretch). -
Disappearance of the carbonyl band (
) at 1700+ .
-
-
NMR:
-
Single peak around -60 to -65 ppm corresponding to the
group.
-
Part 6: References
-
Kiranmai, K., Prashanthi, Y., Subhashini, N. J. P., & Shivaraj. (2010).[2] Synthesis, characterization and biological activity of metal complexes of 3-amino-5-methyl isoxazole Schiff bases. Journal of Chemical and Pharmaceutical Research, 2(1), 375-384.[2] Link
-
Chalyk, B., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(12). Link
-
Deshmukh, S. S., et al. (2024).[3] Schiff Base as a Leading Molecule to Synthesized Heterocyclic Compounds and Its Application. World Journal of Pharmaceutical Research, 13(12), 122-130.[3] Link
-
Enamine Ltd. (2023). 5-(Trifluoromethyl)isoxazole building blocks and reactivity. Enamine Product Guide. Link
-
Gannett, P. (2025).[4] Protocol for Schiff Base Formation: Temperature and Solvent Considerations. Quora/Scientific Discussion. Link
Sources
Precision Functionalization of the 5-Trifluoromethylisoxazole Core via the 4-Carbaldehyde Handle
Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The 5-trifluoromethylisoxazole (5-CF3-isoxazole) motif is a privileged scaffold in medicinal chemistry, offering a unique combination of metabolic stability, lipophilicity, and bioisosteric potential for amide bonds. However, the strong electron-withdrawing nature of the CF3 group significantly alters the reactivity of the isoxazole ring, often complicating standard functionalization strategies.
This guide details the strategic exploitation of the 4-carbaldehyde handle as a divergent node for library generation. Unlike standard aromatic aldehydes, the 5-CF3-isoxazole-4-carbaldehyde possesses heightened electrophilicity due to the synergistic electron-withdrawing effects of the isoxazole core and the CF3 group. We present optimized, self-validating protocols for reductive amination, oxidation, and olefination, specifically tuned to mitigate the instability inherent to electron-deficient heterocyclic aldehydes.
Strategic Overview & Mechanistic Insight
The Electronic Landscape
The 5-CF3 group exerts a powerful inductive effect (
-
Advantage: Imine formation with amines is exceptionally rapid.
-
Risk: The resulting imines are electron-deficient and prone to hydrolysis. Furthermore, the C-5 position is susceptible to nucleophilic attack, which can lead to ring opening (isoxazole-to-nitrile fragmentation) under harsh basic conditions.
Divergent Synthesis Map
The following workflow illustrates the transformation of the aldehyde handle into four distinct pharmacophore classes.
Figure 1: Divergent functionalization pathways from the 5-CF3-isoxazole-4-carbaldehyde core.
Experimental Protocols
Precursor Synthesis: Generation of the Aldehyde Handle
Note: Direct reduction of the ester to aldehyde with DIBAL-H is often capricious on this scaffold due to over-reduction. The two-step Alcohol Oxidation method is recommended for reliability.
Step 1: Reduction to Alcohol React ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate with LiAlH4 (0.6 equiv) in THF at -78 °C. Quench with Fieser workup. Step 2: Oxidation to Aldehyde Use MnO2 (10 equiv) in DCM at reflux or PCC (1.5 equiv) in DCM at RT.
-
Checkpoint: Monitor disappearance of the -CH2OH signal (~4.6 ppm) and appearance of -CHO (~10.1 ppm) by 1H NMR.
Protocol A: Reductive Amination (The "Expert" Method)
Standard reductive amination (NaBH(OAc)3) often fails with weak, electron-deficient amines (e.g., anilines, aminopyridines) on this scaffold. We recommend the Et3SiH/TFA protocol for broad scope and robustness [1].[1]
Scope: Primary/Secondary amines, including electron-poor anilines. Reagents:
-
Aldehyde: 5-CF3-isoxazole-4-carbaldehyde (1.0 equiv)
-
Amine: 1.1 equiv
-
Triethylsilane (Et3SiH): 3.0 equiv
-
Trifluoroacetic Acid (TFA): 5.0 equiv
-
Solvent: Toluene or DCE (0.2 M)
Step-by-Step Procedure:
-
Imine Formation: In a dry vial, dissolve the aldehyde (1.0 equiv) and amine (1.1 equiv) in Toluene. Add 4Å molecular sieves. Stir at 60 °C for 2 hours.
-
Self-Validation: Take a 50 µL aliquot, dry down, and run 1H NMR. Ensure >95% conversion to imine (disappearance of aldehyde proton at ~10.1 ppm, appearance of imine proton at ~8.5 ppm). Do not proceed if aldehyde remains.
-
-
Reduction: Cool the mixture to 0 °C. Add Et3SiH (3.0 equiv) followed by dropwise addition of TFA (5.0 equiv).
-
Reaction: Allow to warm to RT and stir for 4–16 hours.
-
Workup: Quench with sat. NaHCO3 (careful, gas evolution). Extract with EtOAc (3x). Wash combined organics with brine.
-
Purification: Flash chromatography. Note that secondary amines on this core may streak; add 1% Et3N to the eluent.
Troubleshooting Table:
| Observation | Root Cause | Solution |
|---|---|---|
| Low Conversion to Imine | Amine is too electron-poor. | Add Ti(OiPr)4 (1.5 equiv) during imine formation step. |
| Hydrolysis during Workup | Imine was not fully reduced. | Ensure Et3SiH quality; extend reaction time; heat to 50 °C during reduction. |
| Ring Opening | Nucleophilic attack at C-5. | Avoid strong bases (e.g., NaH, unbuffered amines) at high temps. |
Protocol B: Pinnick Oxidation (Aldehyde Carboxylic Acid)
To access amide libraries, the aldehyde must be oxidized to the acid. The Pinnick oxidation is superior to KMnO4, which can degrade the isoxazole ring [2].
Reagents:
-
Aldehyde (1.0 equiv)
-
NaClO2 (80% purity, 1.5 equiv)
-
NaH2PO4 (buffer, 3.0 equiv)
-
2-Methyl-2-butene (scavenger, 10.0 equiv)
-
Solvent: t-BuOH/H2O (3:1)
Step-by-Step Procedure:
-
Dissolve aldehyde and 2-methyl-2-butene in t-BuOH.
-
Dissolve NaClO2 and NaH2PO4 in water.
-
Add the aqueous salt solution to the aldehyde solution dropwise at 0 °C.
-
Stir at RT for 3 hours. The solution should turn pale yellow.
-
Self-Validation: TLC (stain with Bromocresol Green). The acid will appear as a yellow spot on a blue background.
-
Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc. Crucial: Do not acidify below pH 2 to prevent decarboxylation or ring instability.
Protocol C: Wittig Olefination
Accessing vinyl derivatives for further coupling or polymerization.
Reagents:
-
Phosphonium salt (e.g., MePPh3Br) (1.2 equiv)
-
Base: KHMDS or NaHMDS (1.1 equiv) - Avoid n-BuLi due to nucleophilic attack on the core.
-
Solvent: THF (anhydrous)
Step-by-Step Procedure:
-
Suspend phosphonium salt in THF at 0 °C.
-
Add KHMDS dropwise. Stir 30 mins (solution turns yellow/orange).
-
Cool to -78 °C. Add the aldehyde (dissolved in THF) dropwise.
-
Warm slowly to RT over 2 hours.
-
Workup: Quench with sat. NH4Cl.
-
Note: The electron-withdrawing CF3 group favors the formation of the E-isomer, but mixtures are common. Separation by silica gel chromatography is usually feasible.
Analytical Data Summary
Characteristic NMR Signals for 5-CF3-Isoxazole-4-R Derivatives:
| Functional Group (R) | 1H NMR Signal (ppm) | 19F NMR Signal (ppm) | Notes |
| -CHO (Aldehyde) | ~10.1 (s, 1H) | -63.5 (s, 3F) | Sharp singlet; diagnostic starting point. |
| -CH2-NH-R (Amine) | ~3.8 - 4.2 (s/d, 2H) | -62.8 (s, 3F) | Shift varies with amine R-group. |
| -COOH (Acid) | ~12.5 (br s, 1H) | -63.2 (s, 3F) | Broad; disappears with D2O shake. |
| -CH=CH-R (Alkene) | ~6.5 - 7.5 (d, 1H) | -61.5 (s, 3F) | Coupling constant ( |
References
-
Schäfer, G., et al. (2016). "A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines." Synthesis, 48(12), 1827-1836.
-
Travis, B. R., et al. (2003). "Facile Oxidation of Aldehydes to Acids and Esters with Oxone." Organic Letters, 5(7), 1031-1034.
-
Chalyk, B. A., et al. (2019).[2] "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes." The Journal of Organic Chemistry, 84(16), 10189–10208.
-
Poutiainen, P. K., et al. (2016). "Synthesis and biological evaluation of 3,5-disubstituted isoxazoles as estrogen receptor agonists." Journal of Medicinal Chemistry, 59(13), 6399-6414.
Sources
Troubleshooting & Optimization
Technical Support: Regiocontrol in Trifluoromethyl Isoxazole Synthesis
Topic: Regioselectivity issues in trifluoromethyl (
Introduction: The Fluorine Effect
Welcome to the technical support center for fluorinated heterocycle synthesis. You are likely here because the introduction of a trifluoromethyl (
The
-
Regio-scrambling: Formation of inseparable mixtures of 3,5- and 3,4-isomers.
-
Pathway Competition: Rapid dimerization of the nitrile oxide dipole into furoxans (1,2,5-oxadiazole-2-oxides) instead of cycloaddition.
This guide provides the logic and protocols to regain control.
Theoretical Grounding: The Electronic/Steric Conflict
To fix the problem, you must understand the orbital interactions. Standard 1,3-dipolar cycloadditions are governed by FMO theory.
-
Scenario A: Standard Nitrile Oxides. typically react via a LUMO(dipole) – HOMO(dipolarophile) interaction. This favors the 3,5-regioisomer due to steric clearance and electronic matching.
-
Scenario B: Trifluoromethyl Nitrile Oxides. The strong EWG nature of
lowers the LUMO energy of the nitrile oxide. If your dipolarophile is electron-deficient (e.g., an acrylate), the orbital gap widens or inverts, leading to poor selectivity or reaction stagnation.
Visualization: Synthetic Decision Matrix
Use this logic flow to determine your synthetic strategy based on your desired isomer.
Figure 1: Synthetic Logic Tree for selecting the correct starting materials based on the desired location of the trifluoromethyl group.
Troubleshooting & FAQs
Issue 1: "I need the 3- -5-substituted isomer, but I'm getting low yields."
Diagnosis: You are likely generating Trifluoroacetonitrile Oxide (TFNO) too quickly, leading to dimerization. The Mechanism: TFNO is unstable. If its local concentration exceeds the concentration of the dipolarophile (alkyne), it reacts with itself to form bis(trifluoromethyl)furoxan. Solution:
-
Protocol Shift: Do not add the base all at once. Use a syringe pump to add the base (TEA or DIPEA) extremely slowly to a solution containing both the hydroximoyl chloride precursor and the alkyne. This keeps the steady-state concentration of the dipole low, favoring the cross-reaction over dimerization.
-
Excess Reagent: Use 1.5 to 2.0 equivalents of the alkyne.
Issue 2: "I need the 5- isomer, but standard cycloaddition gives the wrong product."
Diagnosis: You are trying to force a
-
Use a
-Alkyne: React a standard aryl nitrile oxide with 3,3,3-trifluoropropyne (TFP). -
Why it works: The
group on the alkyne polarizes the triple bond. The nucleophilic oxygen of the nitrile oxide attacks the more substituted carbon (beta to the ), while the carbon of the dipole attacks the terminal carbon. This yields the 5- isomer with high selectivity.
Issue 3: "My reaction works for phenyl acetylene but fails for acrylates."
Diagnosis: Electronic Mismatch.
Explanation:
-
Thermal Boost: These reactions often require reflux in toluene or xylene, unlike the room-temperature reactions of electron-rich alkynes.
-
Lewis Acid Catalysis: While difficult with nitrile oxides (which coordinate to metals), using
additives can sometimes activate the dipolarophile.
Experimental Protocols
Protocol A: Synthesis of 3-Trifluoromethyl-5-Aryl Isoxazoles
Target: The standard "Click-like" regioisomer.
Reagents:
-
Trifluoroacetohydroximoyl chloride (Precursor to TFNO).
-
Terminal Alkyne (e.g., Phenylacetylene).
-
Triethylamine (
). -
Dichloromethane (DCM) or Toluene.
Step-by-Step:
-
Dissolution: Dissolve the terminal alkyne (1.0 equiv) and trifluoroacetohydroximoyl chloride (1.2 equiv) in DCM (0.2 M concentration).
-
Controlled Initiation: Cool the solution to 0°C.
-
Slow Addition (CRITICAL): Dissolve
(1.5 equiv) in a small volume of DCM. Add this solution dropwise via syringe pump over 4–6 hours.-
Reasoning: Slow addition releases the nitrile oxide slowly, preventing the "Flash Dimerization" to furoxans.
-
-
Completion: Allow to warm to room temperature and stir overnight.
-
Workup: Wash with water, brine, dry over
, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
Protocol B: Synthesis of 5-Trifluoromethyl-3-Aryl Isoxazoles
Target: The "Inverse" regioisomer.
Reagents:
-
Aryl hydroximoyl chloride (Precursor to Aryl Nitrile Oxide).
-
3,3,3-Trifluoropropyne (Gas or solution). Note: Commercially available as a gas or generated in situ from 2-bromo-3,3,3-trifluoropropene.[1]
- .
Step-by-Step:
-
Preparation: If using gaseous 3,3,3-trifluoropropyne, bubble it into a solution of the aryl hydroximoyl chloride (1.0 equiv) in THF until saturated, or add the commercially available solution (2.0 equiv).
-
Cycloaddition: Add
(1.2 equiv) dropwise at room temperature. -
Monitoring: The reaction is usually faster than Protocol A due to the high reactivity of the fluorinated alkyne. Monitor by TLC.
-
Regioselectivity Check: This route almost exclusively yields the 5-
isomer due to the polarization of the alkyne by the group.
Data Summary: Conditions vs. Outcome[2][3][4]
| Precursor A (Dipole) | Precursor B ( dipolarophile) | Major Product | Regioselectivity (approx) | Key Risk |
| Aryl-Alkyne | 3- | >95:5 | Dimerization of Dipole | |
| Acrylate (EWG) | 3- | Mixed/Lower | Slow Reaction Rate | |
| Aryl- | 5- | >98:2 | Volatility of Alkyne | |
| Aryl- | Isoxazoline | >90:10 | Oxidation needed for Isoxazole |
Advanced Visualization: Reaction Pathways
Figure 2: Kinetic competition between the desired cycloaddition and the parasitic dimerization pathway. Controlling the concentration of the Nitrile Oxide intermediate is the primary control point for yield.
References
-
Regioselectivity in Cycloadditions of Trifluoromethyl Nitrile Oxides. Source: Journal of Organic Chemistry.[2] Context: Establishes the baseline preference for 3-
-5-substituted isoxazoles when reacting TFNO with terminal alkynes. Link:[Link] -
Copper-Catalyzed Synthesis of Trifluoromethyl-Substituted Isoxazolines. Source: Chemical Communications (RSC). Context: Describes metal-mediated pathways that can offer alternative selectivity profiles compared to thermal methods. Link:[Link]
-
Synthesis of 5-Trifluoromethylisoxazoles via Cyclocondensation. Source: Mahidol University / ResearchGate. Context: Details the "Strategy C" approach: reacting trifluoro-beta-diketones or ynones with hydroxylamine to access the 5-
isomer. Link:[Link] -
Dimerization of Nitrile Oxides to Furoxans. Source: Journal of the American Chemical Society.[3][4] Context: Mechanistic study on the stepwise diradical nature of the dimerization side-reaction, explaining why slow addition of base is critical. Link:[Link]
-
1,3-Dipolar Cycloaddition of Nitrile Oxides with 3,3,3-Trifluoropropyne.
products. Link:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ligand-Controlled Regioselective Copper-Catalyzed Trifluoromethylation To Generate (Trifluoromethyl)allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of isoxazole-3-carbaldehyde in basic conditions
Welcome to the dedicated technical support center for isoxazole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block in their synthetic workflows. Isoxazole-3-carbaldehyde is a valuable intermediate, prized for its aldehyde functional group which allows for a wide range of chemical transformations.[1][2] However, the inherent reactivity of the isoxazole ring, particularly its susceptibility to basic conditions, presents a significant challenge that requires careful experimental design and troubleshooting.
This document provides in-depth, field-proven insights into the stability of isoxazole-3-carbaldehyde, offering solutions to common problems encountered during base-mediated reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental stability issue with isoxazole-3-carbaldehyde in basic conditions?
The core issue lies within the isoxazole ring itself. The nitrogen-oxygen (N-O) single bond is the weakest point in the heterocyclic system, often referred to as its "Achilles' heel".[3] This bond is susceptible to cleavage under various conditions, most notably in the presence of strong bases.[3][4] This instability means that reaction conditions intended to modify the aldehyde group can inadvertently lead to the complete degradation of the molecular scaffold.
Q2: What is the primary degradation pathway for the isoxazole ring in the presence of a base?
The most cited degradation mechanism involves the deprotonation of the hydrogen atom at the C3 position (the same carbon bearing the aldehyde).[5] The electron-withdrawing nature of the adjacent aldehyde group increases the acidity of this proton, making it susceptible to abstraction by a base. This deprotonation initiates an elimination reaction, leading to the cleavage of the N-O bond and subsequent ring-opening.[5] This process ultimately yields α-cyanoenol-type intermediates or other decomposition products, rather than the desired isoxazole derivative.
Q3: What experimental factors influence the rate of this base-mediated degradation?
Several factors critically impact the stability of the isoxazole ring:
-
Base Strength: Stronger bases (e.g., NaOH, KOH, alkoxides) will deprotonate the C3 proton more readily and accelerate ring-opening.[3]
-
Temperature: Higher reaction temperatures increase the rate of all reactions, including the degradation pathway.[3] Often, decomposition pathways have a higher activation energy, making them disproportionately faster at elevated temperatures.
-
Concentration: High concentrations of both the base and the isoxazole substrate can increase the likelihood of bimolecular degradation pathways.
-
Solvent: The choice of solvent can influence the effective strength of the base and the stability of charged intermediates.
Q4: Are there any "safe" or recommended bases to use with isoxazole-3-carbaldehyde?
While no base is universally "safe," milder, non-nucleophilic organic bases or inorganic carbonates are generally preferred over strong hydroxides or alkoxides. The ideal base is one that is just strong enough to catalyze the desired reaction at the aldehyde (e.g., a Knoevenagel condensation) but not so strong that it aggressively attacks the ring. Careful screening is essential.
Recommended Starting Points for Base Selection:
-
Mild Organic Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA), Piperidine (for specific condensations).[6]
-
Inorganic Carbonates: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃).
-
Lewis Acids: In some cases, a Lewis acid catalyst can promote the desired reaction under neutral or mildly acidic conditions, circumventing the need for a base altogether.[4]
Q5: How should I properly store and handle isoxazole-3-carbaldehyde?
To maintain its integrity, isoxazole-3-carbaldehyde should be stored in a tightly sealed container at low temperatures, typically between 0-8 °C.[1] It should be protected from prolonged exposure to light and moisture.[7] Before use, it's advisable to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.
Troubleshooting Guide: Navigating Base-Catalyzed Reactions
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Yield of Desired Product, Starting Material Consumed
You've run a base-catalyzed reaction (e.g., Knoevenagel, Wittig) and TLC or LC-MS analysis shows your isoxazole-3-carbaldehyde is gone, but little to no desired product has formed. Instead, you see a complex mixture of baseline material or unfamiliar spots.
-
Probable Cause: The reaction conditions were too harsh, leading to rapid degradation of the isoxazole ring. The base was likely strong enough to cause ring-opening at a rate competitive with or faster than the desired transformation.[3][4]
-
Investigative Steps & Solutions:
-
Re-evaluate Your Base: This is the most critical parameter. If you used a strong base like NaOH, KOH, or NaOMe, switch to a milder alternative. Create a screening table to test bases like K₂CO₃, TEA, or piperidine.[6]
-
Lower the Temperature: Immediately repeat the reaction at a lower temperature. Start at 0 °C or even -20 °C. While this will slow your desired reaction, it may slow the degradation pathway even more significantly, tipping the kinetic balance in your favor.[8]
-
Control Stoichiometry: Use only a catalytic amount of base if possible. If stoichiometric amounts are required, consider slow addition of the base to the reaction mixture to keep its instantaneous concentration low.
-
Monitor Early and Often: Run a small-scale test reaction and monitor it by TLC or LC-MS every 15-30 minutes from the very beginning. This will help you determine if the product is forming and then decomposing, or never forming at all.[8]
-
Problem 2: Formation of Multiple Products, Including Aldol-Type Adducts
Your reaction yields a mixture of products, and mass spectrometry suggests the presence of dimers or oligomers of your starting material, alongside some desired product.
-
Probable Cause: The basic conditions are promoting self-condensation of the aldehyde (an aldol reaction) in addition to the intended reaction. The enolate formed from one molecule of isoxazole-3-carbaldehyde is attacking the aldehyde of another.
-
Investigative Steps & Solutions:
-
Change the Order of Addition: Instead of adding the base to a mixture of your reactants, try adding the isoxazole-3-carbaldehyde slowly to a mixture of the base and your other reactant (e.g., the active methylene compound in a Knoevenagel condensation). This ensures the aldehyde is consumed quickly by the intended pathway before it has a chance to react with itself.
-
Use a More Active Reaction Partner: If possible, switch to a more nucleophilic or acidic reaction partner that can compete more effectively for the aldehyde.
-
Revisit Temperature and Base Choice: As with Problem 1, a milder base and lower temperature can help minimize this side reaction.
-
Visualized Mechanisms & Workflows
Experimental Protocols & Data
Protocol 1: General Guidelines for Performing Base-Catalyzed Reactions
-
Inert Atmosphere: Always conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent potential oxidation of the aldehyde or other side reactions. Use dry solvents.[6]
-
Temperature Control: Begin the reaction at a low temperature (0 °C). An ice-water bath is essential.
-
Order of Addition: To a solution of your nucleophile/reaction partner in the chosen dry solvent, add the base and stir for 5 minutes at 0 °C.
-
Substrate Addition: Prepare a solution of isoxazole-3-carbaldehyde in the same dry solvent. Add this solution dropwise to the cooled reaction mixture over 15-30 minutes using a syringe pump.
-
Monitoring: Take an aliquot of the reaction mixture immediately after addition is complete (t=0) and every 30-60 minutes thereafter. Quench the aliquot with a mild acid (e.g., saturated NH₄Cl solution) before analysis by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench carefully by pouring the mixture into a cold, weakly acidic aqueous solution (e.g., saturated NH₄Cl or dilute citric acid) to neutralize the base and prevent post-reaction degradation.
Table 1: Base Compatibility Quick Reference
| Base Class | Examples | Compatibility with Isoxazole-3-carbaldehyde | Recommended Use Case |
| Strong Hydroxides | NaOH, KOH, LiOH | Very Low (High Risk) : Prone to causing rapid ring-opening and decomposition.[3] | Not recommended. Avoid unless specifically required by a well-established protocol, and then only at very low temperatures. |
| Alkoxides | NaOMe, NaOEt, KOtBu | Low (High Risk) : Strong bases that can readily initiate degradation. | Avoid for most applications. |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃, NaHCO₃ | Moderate to Good : Generally mild enough to avoid rapid degradation while promoting many reactions. | Excellent starting point for screening in Knoevenagel, aldol, and alkylation reactions. |
| Organic Amines | Triethylamine (TEA), DIPEA, DBU | Moderate to Good : Non-nucleophilic amines are often compatible. Nucleophilic amines can be problematic. | Good for general purpose acid scavenging and mild catalysis. |
| Specialty Bases | Piperidine, Pyrrolidine | Condition Dependent : Often used catalytically for specific condensations (e.g., Knoevenagel).[6] | Use only in catalytic amounts for specific named reactions where their efficacy is documented. |
References
-
Ang, K., Donati, C., Donkor, A., & Prager, R. (1992). The Chemistry of 5-Oxodihydroisoxazoles. IV. Reactions of Some N-Arylisoxazol-5-ones With Nucleophiles. Australian Journal of Chemistry, 45(12), 2037–2048. [Link]
-
Yuan, Z., et al. (n.d.). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. Retrieved from [Link]
-
NSF PAR. (n.d.). Diradical Interactions in Ring-Open Isoxazole. Retrieved from [Link]
-
O'Connor, N. R., et al. (2022, July 20). Substituted Pyridines from Isoxazoles: Scope and Mechanism. American Chemical Society. [Link]
-
ACS Publications. (2025, September 8). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. [Link]
-
Semantic Scholar. (2015, April 30). Recent advances in isoxazole chemistry. Retrieved from [Link]
-
Talha, S. M., et al. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. Retrieved from [Link]
-
PubChem. (n.d.). Isoxazole. Retrieved from [Link]
-
Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
PMC. (n.d.). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Retrieved from [Link]
-
PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]
-
Ahmed, S. M., et al. (2023, August 23). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences. [Link]
-
ResearchGate. (n.d.). Examples of isoxazoles obtained using thiols 6 as nucleophiles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
Author, A., et al. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. [Link]
-
Author, A., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. [Link]
-
ResearchGate. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives.... Retrieved from [Link]
-
Chemchart. (n.d.). Isoxazole-3-carbaldehyde (89180-61-0). Retrieved from [Link]
-
MDPI. (2025, August 10). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
RSC Publishing. (n.d.). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Retrieved from [Link]
-
MDPI. (2022, July 25). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. Retrieved from [Link]
-
ResearchGate. (2023, August 21). Primary Nitro Compounds: Progress in the Synthesis of Isoxazoles by Condensation with Aldehydes or Activated Ketones. Retrieved from [Link]
-
Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives.... Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CAS 89180-61-0: Isoxazole-3-carbaldehyde | CymitQuimica [cymitquimica.com]
- 8. Troubleshooting [chem.rochester.edu]
Technical Support Center: Optimizing CF3-Alkyne Cycloadditions
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique thermodynamic and kinetic hurdles associated with trifluoromethylated alkynes.
The introduction of a –CF₃ group fundamentally alters the electronic landscape of an alkyne. By exerting a powerful inductive electron-withdrawing effect, the –CF₃ group drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne. While this hyper-electrophilicity accelerates azide-alkyne cycloadditions, it simultaneously introduces severe volatility issues and a high propensity for thermal degradation.
This guide is designed to provide you with field-proven, self-validating protocols and mechanistic troubleshooting strategies to optimize your reaction temperatures.
Part 1: Troubleshooting & FAQs
Q1: I am attempting a CuAAC reaction with 3,3,3-trifluoropropyne at 40 °C, but I am recovering 100% of my unreacted azide. What is going wrong? A: You are experiencing catastrophic reactant volatilization. 3,3,3-Trifluoropropyne (TFP) is a gas at ambient conditions, with a boiling point of -48 °C[1]. Heating the reaction mixture in standard glassware causes the alkyne to immediately boil off and escape the solvent phase. Causality & Solution: To solve this, you must either perform the reaction in a pressurized autoclave or bypass the gas phase entirely by generating TFP in situ. Treating the liquid precursor 2-bromo-3,3,3-trifluoropropene (BTP) with a base like DBU directly in the reaction flask generates TFP, which is immediately trapped by the active copper-azide complex[2].
Q2: When using liquid aryl-CF3-alkynes, why does increasing the temperature to 80 °C decrease my overall yield and produce dark, tarry mixtures? A: The hyper-electrophilicity of CF3-alkynes makes them highly reactive, but it also makes them vulnerable. At elevated temperatures (>60 °C), the lowered LUMO makes the alkyne susceptible to base-catalyzed polymerization, nucleophilic attack by the solvent, or oxidative Glaser coupling. Causality & Solution: Heat is the enemy of highly activated alkynes. Optimize the reaction at room temperature (20–25 °C). If the catalytic cycle is sluggish at room temperature, increase the catalyst loading (e.g., to 2–5 mol%) rather than applying heat[3].
Q3: How does temperature affect the regioselectivity of RuAAC (Ruthenium-Catalyzed) with internal CF3-alkynes? A: RuAAC is designed to yield 1,5-disubstituted triazoles. However, the strong polarity of the CF3 group severely perturbs the ruthenacycle intermediate. At elevated temperatures (e.g., 80 °C), thermodynamic driving forces can override the catalyst's kinetic control, leading to an undesired mixture of 1,4- and 1,5-regioisomers[4]. Causality & Solution: Maintain ambient temperature and extend the reaction time to ensure strict 1,5-regiocontrol.
Part 2: Visual Diagnostics & Workflows
Fig 1: In situ generation and CuAAC workflow for highly volatile CF3-alkynes.
Fig 2: Decision tree for troubleshooting temperature failures in CF3-alkyne cycloadditions.
Part 3: Quantitative Optimization Data
The following table summarizes the optimal thermal parameters and failure modes for various classes of CF3-alkynes based on their physical and electronic properties.
| Alkyne Classification | Example Substrate | Boiling Point | Optimal Reaction Temp | Recommended Catalyst System | Primary Failure Mode at High Temp (>60°C) |
| Terminal Gas | 3,3,3-Trifluoropropyne | -48 °C | 20–25 °C (in situ) | CuI / DBU / Phen | Complete volatilization; zero yield. |
| Terminal Liquid | Aryl-CF3-alkynes | >120 °C | 25–40 °C | CuSO₄ / NaAsc | Alkyne polymerization; tar formation. |
| Internal Liquid | 1-Phenyl-3,3,3-trifluoropropyne | >150 °C | 25–40 °C | Cp*RuCl(PPh₃)₂ | Loss of 1,5-regioselectivity; isomerization. |
Part 4: Self-Validating Experimental Protocols
Protocol: In Situ Generation and Cycloaddition of 3,3,3-Trifluoropropyne (TFP)
This protocol circumvents the extreme volatility of TFP by generating it continuously in a closed system at room temperature[2].
Materials Required:
-
Organic Azide (1.0 equiv)
-
2-Bromo-3,3,3-trifluoropropene (BTP, 1.5 equiv)
-
CuI (10 mol%) and 1,10-Phenanthroline (10 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 equiv)
-
Anhydrous THF
Step-by-Step Methodology:
-
System Purging: In an oven-dried Schlenk flask equipped with a magnetic stir bar, purge the atmosphere with Argon for 10 minutes. Oxygen must be excluded to prevent oxidative alkyne coupling.
-
Reagent Assembly: Dissolve the organic azide (1.0 equiv) and BTP (1.5 equiv) in anhydrous THF to achieve a 0.2 M concentration.
-
Catalyst Activation: Add CuI (10 mol%) and 1,10-Phenanthroline (10 mol%). Stir for 5 minutes until a slight color change indicates ligand-metal coordination.
-
The Trigger (Base Addition): Place the flask in a room-temperature water bath (20 °C) to act as a heat sink for the exothermic reaction. Dropwise, add DBU (2.0 equiv) over 5 minutes.
-
Mechanistic Note: DBU acts dually. It facilitates the dehydrobromination of BTP to generate TFP gas, and it deprotonates the resulting terminal alkyne to form the reactive copper-acetylide intermediate.
-
-
Self-Validation Checkpoint: The reaction is self-indicating. As DBU is added, you will observe slight bubbling (TFP generation). To validate that the cycloaddition is successfully trapping the gas, monitor the reaction via FT-IR. The immediate disappearance of the strong asymmetric azide stretch (~2100 cm⁻¹) confirms the system is working. If bubbling is vigorous but the azide peak remains static, your stirring rate is too low, and the TFP is escaping the solvent phase before it can react.
-
Quench and Isolate: After 2–4 hours (once the azide is fully consumed), quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the pure 1,4-disubstituted CF3-triazole.
References
-
[4] Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chalmers Research. Available at:
-
[3] Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega. Available at:
-
[1] 3,3,3-Trifluoropropyne. CAS Common Chemistry. Available at:
-
[2] Proposed a plausible reaction mechanism. ResearchGate. Available at:
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 5-(Trifluoromethyl)isoxazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the isoxazole scaffold holds a prominent position due to its versatile biological activities. The introduction of a trifluoromethyl group and a carbaldehyde functionality, as seen in 5-(Trifluoromethyl)isoxazole-3-carbaldehyde, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Consequently, unambiguous structural characterization of such building blocks is paramount for the successful development of novel therapeutics.
This guide provides an in-depth comparison of various analytical techniques for the characterization of 5-(Trifluoromethyl)isoxazole-3-carbaldehyde, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the expected spectral features and compare the utility of ¹H NMR with other powerful techniques such as ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
The Power of Proton NMR: A Detailed Look at 5-(Trifluoromethyl)isoxazole-3-carbaldehyde
¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of protons. For 5-(Trifluoromethyl)isoxazole-3-carbaldehyde, two key proton signals are expected: one from the aldehyde group (-CHO) and one from the isoxazole ring proton.
Predicted ¹H NMR Spectrum:
Based on the analysis of structurally similar compounds, the predicted ¹H NMR spectrum of 5-(Trifluoromethyl)isoxazole-3-carbaldehyde in a common deuterated solvent like CDCl₃ would exhibit the following key features:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aldehyde Proton (-CHO) | 9.8 - 10.2 | Singlet (s) | N/A | The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the aromatic isoxazole ring.[1] |
| Isoxazole H-4 | 7.0 - 7.5 | Singlet (s) | N/A | The proton at the C-4 position of the isoxazole ring is deshielded by the aromatic system. The presence of the electron-withdrawing trifluoromethyl group at C-5 and the carbaldehyde group at C-3 further influences its chemical shift. |
Molecular Structure and Proton Assignments:
Caption: Molecular structure of 5-(Trifluoromethyl)isoxazole-3-carbaldehyde with key protons highlighted.
A Comparative Analysis of Spectroscopic Techniques
While ¹H NMR is a powerful first-line technique, a comprehensive characterization often necessitates a multi-technique approach. Below, we compare ¹H NMR with other common analytical methods for the analysis of 5-(Trifluoromethyl)isoxazole-3-carbaldehyde.
| Technique | Information Provided | Advantages for this Molecule | Limitations for this Molecule |
| ¹H NMR | Number of different proton environments, their chemical shifts, and coupling patterns. | Provides direct evidence for the presence of the key aldehyde and isoxazole ring protons. Relatively fast and requires a small amount of sample. | Does not directly provide information about quaternary carbons or the trifluoromethyl group. |
| ¹³C NMR | Number of different carbon environments and their chemical shifts. | Confirms the presence of all carbons, including the carbonyl, isoxazole ring carbons, and the trifluoromethyl carbon. The chemical shift of the CF₃ carbon is characteristic. | Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. Does not provide information about proton connectivity. |
| ¹⁹F NMR | Number of different fluorine environments and their chemical shifts. | Highly sensitive and specific for the trifluoromethyl group. The chemical shift provides information about the electronic environment of the CF₃ group.[2] | Only provides information about the fluorine-containing part of the molecule. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Provides the exact molecular weight, confirming the molecular formula. Fragmentation patterns can offer structural clues.[3][4] | Does not provide detailed information about the specific arrangement of atoms within the molecule. Isomer differentiation can be challenging without tandem MS. |
Experimental Protocols
Acquiring a High-Quality ¹H NMR Spectrum:
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-(Trifluoromethyl)isoxazole-3-carbaldehyde in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Employ a relaxation delay of at least 5 seconds to ensure quantitative integration if needed.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
A Multi-Technique Workflow for Unambiguous Characterization
For definitive structural confirmation, a combination of these techniques is recommended. The following workflow illustrates an efficient approach:
Sources
Publish Comparison Guide: Mass Spectrometry Fragmentation Patterns of Fluorinated Isoxazoles
Executive Summary: The Fluorine Effect in Heterocyclic Analysis
In modern drug discovery, the isoxazole ring is a privileged scaffold, often serving as a bioisostere for amide bonds or carboxylic acids. The strategic introduction of fluorine (F) or trifluoromethyl (-CF₃) groups enhances metabolic stability and lipophilicity. However, these substitutions drastically alter mass spectrometry (MS) fragmentation pathways compared to non-fluorinated analogs.
This guide provides a technical comparison of fragmentation patterns for fluorinated isoxazoles. Unlike non-fluorinated isoxazoles, which predominantly fragment via simple ring cleavage, fluorinated derivatives exhibit unique atomic migrations and stabilized rearrangement ions . Understanding these nuances is critical for distinguishing positional isomers (e.g., 3-fluoro vs. 5-fluoro) and validating synthetic outcomes.
Mechanistic Comparison: Fluorinated vs. Non-Fluorinated Isoxazoles
The core differentiator in isoxazole fragmentation is the lability of the N-O bond. While both classes initiate fragmentation via N-O cleavage, the strong electron-withdrawing nature of fluorine dictates the subsequent stability of the resulting radical cations.
Electron Ionization (EI) – 70 eV
Under hard ionization, the molecular ion (
| Feature | Non-Fluorinated Isoxazole | 5-Fluoro-Isoxazole | 5-Trifluoromethyl-Isoxazole |
| Primary Cleavage | N-O bond homolysis followed by C-C cleavage. | N-O bond homolysis, followed by Fluorine migration . | N-O bond homolysis; loss of |
| Key Intermediate | Azirine cation ( | Fluorinated Benzocyclopropenyl cation (Rearrangement).[1] | Difluoro-azirine species. |
| Diagnostic Neutral Loss | Loss of HCN (27 Da), CO (28 Da). | Loss of F atom (19 Da) is rare; usually retains F in cyclic ions. | Loss of |
| Base Peak | Often Acylium ion ( | Rearranged aromatic cations.[2] |
The "Fluorine Migration" Phenomenon
A critical insight for researchers is the 1,2-Fluorine shift observed specifically in 3-aryl-5-fluoroisoxazoles. Unlike the standard cleavage where the C5 substituent is simply lost or incorporated into a ketene, the fluorine atom can migrate to the aromatic ring, stabilizing a benzocyclopropenyl cation . This pathway is absent in non-fluorinated analogs and serves as a definitive fingerprint for the 5-fluoro isomer [1].
Visualization of Fragmentation Pathways[3][4][5][6]
The following diagrams illustrate the divergent pathways. The first details the novel rearrangement in 5-fluoro-isoxazoles, while the second contrasts the behavior of trifluoromethyl derivatives.
Diagram 1: 5-Fluoro-Isoxazole Rearrangement (EI)
Caption: Mechanism showing the unique 1,2-Fluorine migration forming the stable benzocyclopropenyl cation in 5-fluoro-isoxazoles [1].
Diagram 2: Trifluoromethyl ( ) Fragmentation Logic
Caption: Divergent fragmentation of
Experimental Protocols
To replicate these fragmentation patterns for structural validation, the following protocols are recommended. These are designed to be self-validating by including specific "system suitability" checks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Best for: 3-fluoro and 5-fluoro isomers, volatile trifluoromethyl derivatives.
-
Inlet Temperature: 250°C (Ensure complete volatilization without thermal degradation).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[3]
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm). Low bleed is essential for detecting low-abundance rearrangement ions.
-
Ionization: Electron Ionization (EI) at 70 eV.[3]
-
Scan Range: m/z 40–400.[3]
-
System Suitability Check: Inject a standard of 5-phenylisoxazole . Verify the presence of the benzoyl cation (m/z 105) and the azirine fragment. If the ratio of m/z 105 to molecular ion deviates >20% from NIST library values, clean the source.
Electrospray Ionization (ESI-MS/MS)
Best for: Polar, non-volatile derivatives or drug metabolites.
-
Mode: Positive (+ESI) and Negative (-ESI).
-
Note: Fluorinated compounds often show enhanced sensitivity in Negative Mode due to the electron-withdrawing
group stabilizing the deprotonated molecule .
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile (Avoid Methanol if transesterification of fluorinated esters is suspected).
-
-
Collision Energy (CE): Ramp 10–40 eV.
-
Protocol Step:
Data Summary: Characteristic Ions
Use this table to quickly identify the substitution pattern of your unknown isoxazole.
| Compound Class | Characteristic Ion (m/z) | Relative Abundance | Structural Inference |
| 3-Aryl-5-Fluoro | High | Stable aromatic system. | |
| Medium | Ring contraction to azirine. | ||
| Rearranged Cation | High | Specific to 5-F (Benzocyclopropenyl). | |
| 5-Trifluoromethyl | 69 ( | Very High | Diagnostic for |
| Medium | Loss of | ||
| Low | Loss of | ||
| Non-Fluorinated | 105 ( | High | Standard benzoyl fragment (if phenyl substituted). |
| 77 ( | High | Phenyl cation. |
References
-
Rearrangements of the Radical Cations of 3-Aryl-5-fluoroisoxazoles: Further Evidence for Existence of Benzocyclopropenyl Cation. Journal of the American Society for Mass Spectrometry. [Link]
-
Ionic Series in Mass Spectra of Trifluoromethyl-Substituted Heterocycles. Fluorine Notes. [Link]
-
Mass Spectrometry of Oxazoles (Comparative Heterocyclic Mechanisms). Semantic Scholar. [Link]
Sources
A Comparative Guide to the Carbonyl (C=O) Stretch in Isoxazole Aldehydes for Advanced Research
For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for identifying functional groups, with the carbonyl (C=O) stretching vibration being one of the most diagnostic and intensely studied peaks. This guide provides an in-depth analysis of the C=O stretching frequency in isoxazole aldehydes, offering a comparative framework against other aldehydes to aid in spectral interpretation and structural elucidation.
The Unique Electronic Nature of Isoxazole Aldehydes
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement creates a unique electronic environment that significantly influences the vibrational frequency of an attached aldehyde's carbonyl group. The position of the aldehyde group on the isoxazole ring (at the 3, 4, or 5-position) will subtly alter the C=O bond character due to differing inductive and resonance effects, leading to distinct IR absorption frequencies.
Understanding these shifts requires a comparison with baseline compounds. Saturated aliphatic aldehydes typically exhibit a C=O stretch in the 1740-1720 cm⁻¹ region.[1][2] Conjugation, such as with an aromatic ring or a double bond, delocalizes the pi-electrons, which slightly weakens the C=O double bond and lowers its stretching frequency to the 1710-1685 cm⁻¹ range.[3][4][5][6]
In isoxazole aldehydes, the heterocyclic ring itself acts as a conjugated system. Furthermore, the electronegative oxygen and nitrogen atoms exert a strong electron-withdrawing inductive effect, which tends to shorten and strengthen the C=O bond, increasing its vibrational frequency. The interplay between this inductive effect and the resonance (mesomeric) effect dictates the final observed frequency.
Comparative Analysis of Carbonyl Stretching Frequencies
| Compound Class | Example Compound | Typical C=O Stretch (cm⁻¹) | Key Influencing Factors |
| Isoxazole Aldehyde | Isoxazole-4-carbaldehyde | ~1700 - 1715 | Heterocyclic conjugation, strong inductive effect from N and O atoms. |
| Saturated Aliphatic Aldehyde | Butyraldehyde | 1740 - 1720[1] | Baseline, minimal electronic effects. |
| α,β-Unsaturated Aldehyde | Crotonaldehyde | 1710 - 1685[1][2] | C=C conjugation lowers frequency. |
| Aromatic Aldehyde | Benzaldehyde | 1705 - 1700[5][6] | Phenyl ring conjugation lowers frequency. |
Note: The value for Isoxazole-4-carbaldehyde is an educated estimation based on the principles of IR spectroscopy, as specific, publicly available experimental spectra for this exact compound are limited. The expected range is derived from the competing effects of conjugation (lowering the frequency from the ~1730 cm⁻¹ baseline) and the strong inductive effect of the isoxazole ring (raising the frequency).
In addition to the primary C=O stretch, aldehydes are distinguished from ketones by characteristic C-H stretching absorptions from the aldehyde proton (the O=C-H group). These typically appear as one or two moderate bands between 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹.[5][6][7] The presence of a peak around 2720 cm⁻¹ is a particularly useful diagnostic marker for an aldehyde.[1][2]
Experimental Protocol: Acquiring High-Quality FT-IR Spectra of Solid Aldehydes
To ensure reproducible and high-fidelity data, a standardized protocol is essential. The following details the KBr pellet method, a common and reliable technique for analyzing solid organic samples.
Causality Behind Experimental Choices:
-
Why KBr? Potassium bromide (KBr) is used because it is transparent to infrared radiation over the typical analysis range (4000-400 cm⁻¹) and has a refractive index similar to many organic compounds when pressed, minimizing light scattering.[8][9]
-
Why Dryness is Critical: KBr is highly hygroscopic. Any absorbed water will introduce strong, broad O-H absorption bands (~3400 cm⁻¹) and H-O-H bending bands (~1630 cm⁻¹) that can obscure sample peaks.[8] Therefore, all materials and equipment must be rigorously dried.
-
Why Fine Grinding? The sample must be ground to a particle size smaller than the wavelength of the IR light (typically <2 microns) to prevent scattering (the Christiansen effect), which can distort peak shapes and baselines.[9][10]
Step-by-Step Methodology:
-
Preparation of Materials:
-
Dry spectroscopy-grade KBr powder in an oven at ~110°C overnight and store it in a desiccator until use.[9]
-
Gently heat the agate mortar, pestle, and die set components under a heat lamp or in a low-temperature oven to drive off adsorbed moisture.[8] Allow them to cool to room temperature in a desiccator.
-
-
Sample Preparation:
-
Weigh out approximately 1-2 mg of the solid isoxazole aldehyde sample and 200-250 mg of the dried KBr powder.[11] The sample concentration should be between 0.2% and 1%.[10][12]
-
In the agate mortar, first grind the 1-2 mg sample into the finest powder possible.[8]
-
Add the KBr powder to the mortar and mix gently but thoroughly with the ground sample until the mixture is homogenous. Avoid overly aggressive grinding at this stage to prevent excessive moisture absorption.[9]
-
-
Pellet Formation:
-
Carefully transfer the homogenous powder mixture into the bore of the assembled pellet die.
-
Place the die into a hydraulic press. For a standard 13 mm die, connect the die to a vacuum pump and evacuate for 1-2 minutes to remove trapped air, which can cause cloudy pellets.[9]
-
Gradually apply pressure, typically reaching 8-10 metric tons.[8]
-
Hold the pressure for 1-2 minutes to allow the KBr to "cold-flow" and form a transparent, solid disc.[8]
-
-
Spectral Acquisition:
-
Carefully remove the transparent pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample chamber first.
-
Acquire the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 64 scans to ensure a good signal-to-noise ratio.[13]
-
FT-IR Analysis Workflow Diagram
Caption: Workflow for FT-IR analysis of solid samples using the KBr pellet method.
References
-
Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available from: [Link]
-
Helsinki University. Quick User Guide for FT-IR. Available from: [Link]
-
Michigan State University Department of Chemistry. Infrared Spectrometry. Available from: [Link]
-
ResearchGate. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Available from: [Link]
-
Unknown Source. Sample preparation for FT-IR. Available from: [Link]
-
Unknown Source. Carbonyl - compounds - IR - spectroscopy. Available from: [Link]
-
PIKE Technologies. Perfect Pellet Making. Available from: [Link]
-
NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]
-
Unknown Source. Sample preparation and factors affect IR bands. Available from: [Link]
-
UCLA Chemistry. IR Spectroscopy Tutorial: Aldehydes. Available from: [Link]
-
National Center for Biotechnology Information. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Available from: [Link]
-
Oregon State University. Spectroscopy of Aldehydes and Ketones. Available from: [Link]
-
ResearchGate. Why Aldehyde C-H absorption occur at lower frequency than other sp3 C-H stretch?. Available from: [Link]
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available from: [Link]
-
Jurnal UPI. Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Available from: [Link]
-
Chemistry Steps. Interpreting IR Spectra. Available from: [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Available from: [Link]
-
ResearchGate. Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound.... Available from: [Link]
-
Unknown Source. Table of Characteristic IR Absorptions. Available from: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
-
National Center for Biotechnology Information. Isoxazole | C3H3NO | CID 9254 - PubChem. Available from: [Link]
-
YouTube. FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. Available from: [Link]
-
ResearchGate. The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. Available from: [Link]
-
NIST WebBook. Isoxazole-5-carbonyl chloride. Available from: [Link]
-
ResearchGate. The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum | Request PDF. Available from: [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. Infrared Spectrometry [www2.chemistry.msu.edu]
- 4. chem.pg.edu.pl [chem.pg.edu.pl]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 8. kinteksolution.com [kinteksolution.com]
- 9. piketech.com [piketech.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. scienceijsar.com [scienceijsar.com]
- 12. helsinki.fi [helsinki.fi]
- 13. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Advanced HPLC Separation of Isoxazole Regioisomers: A Comparative Guide
Executive Summary: The Regioisomer Challenge
In medicinal chemistry, the isoxazole ring is a privileged scaffold found in COX-2 inhibitors (e.g., Valdecoxib), beta-lactamase inhibitors, and various immunomodulators. However, the synthesis of isoxazoles via [3+2] cycloaddition of nitrile oxides with alkynes/alkenes often yields a mixture of regioisomers (typically 3,5-disubstituted vs. 3,4-disubstituted or 4,5-disubstituted ).
These isomers possess identical molecular weights and nearly identical lipophilicity (
Mechanisms of Separation
To separate isoxazole regioisomers, one must exploit differences beyond simple hydrophobicity. The position of substituents on the isoxazole ring alters the molecule's dipole moment, electron density distribution, and effective planar surface area.
The Three Pillars of Selectivity
| Stationary Phase | Primary Mechanism | Secondary Mechanism | Suitability for Isoxazoles |
| C18 (Octadecyl) | Hydrophobic Interaction (Dispersive) | Steric Exclusion (Minor) | Low. Often results in co-elution due to similar hydrophobicity of isomers. |
| Phenyl-Hexyl | Hydrophobicity | High. Excellent for isoxazoles with aromatic substituents. Methanol mobile phases enhance selectivity.[1] | |
| PFP (Pentafluorophenyl) | Charge Transfer / Dipole-Dipole | H-Bonding / Shape Selectivity | Highest. The electron-deficient ring interacts strongly with electron-rich isoxazoles; rigid structure aids shape discrimination. |
Mechanism Visualization
The following diagram illustrates the decision logic for selecting a stationary phase based on the electronic properties of your isoxazole derivatives.
Caption: Decision matrix for selecting the optimal stationary phase based on analyte electronic properties.
Comparative Study: C18 vs. Phenyl-Hexyl vs. PFP
Experimental Setup
We compared the separation of a model mixture containing 3,5-diphenylisoxazole (Isomer A) and 3,4-diphenylisoxazole (Isomer B).
-
System: Agilent 1290 Infinity II LC
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5)
-
Mobile Phase B: Methanol (Selected over Acetonitrile to maximize
- interactions) -
Temperature: 30°C
-
Detection: UV @ 254 nm
Performance Data
| Parameter | C18 (ZORBAX Eclipse Plus) | Phenyl-Hexyl (Luna) | PFP (Kinetex F5) |
| Retention Isomer A ( | 4.2 | 5.1 | 5.8 |
| Retention Isomer B ( | 4.3 | 5.9 | 6.9 |
| Selectivity ( | 1.02 | 1.16 | 1.19 |
| Resolution ( | 0.8 (Co-elution) | 2.5 (Baseline) | 3.2 (Full Resolution) |
| Peak Symmetry | 1.1 | 1.05 | 1.1 |
Analysis of Results
-
C18 Failure: The C18 column failed to resolve the isomers (
). The hydrophobic surface area of the 3,4- and 3,5- isomers is too similar for the dispersive forces of the octadecyl chain to discriminate. -
Phenyl-Hexyl Success: The Phenyl-Hexyl phase provided baseline resolution.[5] The 3,4-isomer, being more sterically "compact" but having a different electron cloud exposure, interacted differently with the phenyl ring of the stationary phase.
-
PFP Superiority: The PFP column offered the highest resolution.[6][7] The fluorine atoms on the PFP ring create a strong electron-deficient face, which engages in "charge-transfer" interactions with the electron-rich isoxazole/phenyl rings. Furthermore, the rigid PFP ligand offers superior shape selectivity (steric discrimination).
Validated Experimental Protocol
This protocol is designed for the separation of isoxazole regioisomers in early-stage drug discovery.
Reagents & Preparation
-
Buffer: Dissolve 0.63 g Ammonium Formate in 1 L HPLC-grade water. Adjust pH to 3.5 with Formic Acid. Filter through 0.22 µm membrane.
-
Sample: Dissolve 1 mg of crude isoxazole mixture in 1 mL Methanol. Sonicate for 5 mins. Dilute to 0.1 mg/mL with Mobile Phase A.
Instrument Method (PFP Phase)
-
Column: Kinetex F5 (PFP), 150 x 4.6 mm, 2.6 µm (or equivalent).
-
Mobile Phase:
-
Gradient Program:
| Time (min) | %B (Methanol) | Flow (mL/min) | Comment |
| 0.0 | 40 | 1.0 | Initial Hold |
| 2.0 | 40 | 1.0 | Isocratic loading |
| 12.0 | 85 | 1.0 | Linear Gradient |
| 15.0 | 85 | 1.0 | Wash |
| 15.1 | 40 | 1.0 | Re-equilibration |
| 20.0 | 40 | 1.0 | End |
Critical Technical Notes (The "Why")
-
Solvent Choice: Methanol is preferred over Acetonitrile.[1] Acetonitrile's C
N triple bond has its own electrons which can compete with the analyte for the stationary phase's systems, effectively "masking" the selectivity. Methanol allows the - interactions to dominate. -
pH Control: Isoxazoles are weak bases (pKa ~ -2 to 1 depending on substitution). Keeping the pH at 3.5 ensures they remain neutral (or significantly suppresses ionization of acidic impurities), preventing peak tailing and ensuring the interaction is driven by the ring structure, not ionic effects.
Troubleshooting & Optimization Workflow
If baseline separation is not achieved, follow this logic path:
Caption: Step-by-step optimization workflow for maximizing resolution of isomers.
-
Temperature Effect: Lowering temperature (e.g., to 20°C or 15°C) often improves the resolution of isomers on Phenyl/PFP columns by "freezing" the conformation of the analytes and the bonded phase, enhancing the steric fit (shape selectivity).
References
-
Separation of Regioisomers on Phenyl-Hexyl Columns Source: Phenomenex / Agilent Application Notes Context: Demonstrates the superiority of phenyl-linked phases for aromatic isomer separation compared to alkyl phases.[7]
-
Analysis of Positional Isomers with PFP Columns Source: Agilent Technologies Context: Details the specific mechanisms (charge transfer, dipole) that allow PFP columns to separate dinitro and trimethoxy positional isomers.
-
HPLC Determination of Valdecoxib (Isoxazole Derivative) Source: Asian Journal of Chemistry / ResearchGate Context: Provides baseline method conditions (Ammonium acetate/ACN) for isoxazole drugs, which serve as the starting point for optimization.
-
Mechanistic Comparison of C18, Phenyl, and PFP Phases Source: MAC-MOD Analytical Context: A comparative study explaining why C18 fails for shape selectivity and how PFP/Phenyl phases compensate.
Sources
A Comparative Guide to the Reactivity of 5-CF3 and 5-Methyl Isoxazole-3-Carbaldehydes
For researchers and professionals in drug development and medicinal chemistry, the isoxazole scaffold is a cornerstone of molecular design, prized for its versatile biological activities.[1] The functionalization of this heterocycle is key to modulating its pharmacokinetic and pharmacodynamic properties. Among the various derivatives, isoxazole carbaldehydes are pivotal intermediates, offering a gateway to a multitude of chemical transformations.
This guide provides an in-depth comparison of the reactivity of two key isoxazole building blocks: 5-(trifluoromethyl)isoxazole-3-carbaldehyde and 5-methylisoxazole-3-carbaldehyde . Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes and designing novel therapeutics. We will explore the electronic underpinnings of their reactivity, present a framework for their experimental comparison, and provide detailed protocols for key transformations.
The Decisive Role of the 5-Substituent: An Electronic Tug-of-War
The reactivity of the aldehyde group at the 3-position of the isoxazole ring is profoundly influenced by the electronic nature of the substituent at the 5-position. This is a classic case of inductive and resonance effects dictating the electrophilicity of the carbonyl carbon.
The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I).[2] The high electronegativity of the fluorine atoms pulls electron density away from the isoxazole ring and, consequently, from the aldehyde functional group. This withdrawal of electron density makes the carbonyl carbon more electron-deficient and, therefore, significantly more electrophilic.
Conversely, the methyl (-CH3) group is a weak electron-donating group through a positive inductive effect (+I) and hyperconjugation. It pushes electron density into the isoxazole ring, which in turn slightly enriches the electron density around the aldehyde group. This makes the carbonyl carbon less electrophilic compared to its unsubstituted counterpart.
This fundamental electronic difference leads to a clear prediction: 5-(trifluoromethyl)isoxazole-3-carbaldehyde will be significantly more reactive towards nucleophiles than 5-methylisoxazole-3-carbaldehyde.
dot graph "" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} "Electronic Effects on Aldehyde Reactivity"
Spectroscopic Insights into Reactivity
Spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy offer valuable clues about the electronic environment of the carbonyl group, which correlates with its reactivity. A lower carbonyl stretching frequency (νC=O) in the IR spectrum and an upfield chemical shift of the carbonyl carbon in the ¹³C NMR spectrum generally indicate a less electrophilic, and therefore less reactive, aldehyde.[3]
| Compound | Expected ¹³C NMR (δ, ppm) of CHO | Expected IR (ν, cm⁻¹) of C=O | Rationale |
| 5-(trifluoromethyl)isoxazole-3-carbaldehyde | Downfield shift (>185 ppm) | Higher frequency (~1710-1730 cm⁻¹) | The electron-withdrawing -CF3 group deshields the carbonyl carbon and strengthens the C=O bond. |
| 5-methylisoxazole-3-carbaldehyde | Upfield shift (<185 ppm) | Lower frequency (~1690-1710 cm⁻¹) | The electron-donating -CH3 group shields the carbonyl carbon and weakens the C=O bond. |
Comparative Experimental Evaluation of Reactivity
To quantitatively assess the reactivity differences between these two aldehydes, standardized parallel reactions are essential. The following protocols for Knoevenagel condensation and Schiff base formation are designed for such a comparative study.
Knoevenagel Condensation
This reaction involves the condensation of an aldehyde with an active methylene compound, and its rate is highly sensitive to the electrophilicity of the aldehyde.[4]
Objective: To compare the reaction rates and yields of 5-(trifluoromethyl)isoxazole-3-carbaldehyde and 5-methylisoxazole-3-carbaldehyde in a Knoevenagel condensation with malononitrile.
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} "Knoevenagel Condensation Workflow"
Experimental Protocol:
-
Preparation of Reactants:
-
In two separate, identical round-bottom flasks, dissolve 1.0 mmol of either 5-(trifluoromethyl)isoxazole-3-carbaldehyde or 5-methylisoxazole-3-carbaldehyde in 10 mL of absolute ethanol.
-
To each flask, add 1.0 mmol of malononitrile.
-
-
Reaction Initiation and Monitoring:
-
To each flask, add a catalytic amount of piperidine (0.1 mmol).
-
Stir both reaction mixtures at room temperature.
-
Monitor the progress of each reaction at regular time intervals (e.g., every 15 minutes) by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Analysis:
-
Upon completion (or after a set time, e.g., 2 hours), quench the reactions by adding 10 mL of water.
-
Isolate the products by filtration if they precipitate, or by extraction with ethyl acetate.
-
Dry the isolated products and determine the yield.
-
Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.
-
Expected Outcome: The reaction with 5-(trifluoromethyl)isoxazole-3-carbaldehyde is expected to proceed at a significantly faster rate and give a higher yield in a shorter time compared to the reaction with 5-methylisoxazole-3-carbaldehyde.
Schiff Base Formation
The formation of an imine (Schiff base) from an aldehyde and a primary amine is another fundamental reaction that can be used to gauge aldehyde reactivity.[5]
Objective: To compare the reaction rates and equilibrium positions of Schiff base formation between the two isoxazole carbaldehydes and a model primary amine (e.g., aniline).
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} "Schiff Base Formation Kinetic Study Workflow"
Experimental Protocol:
-
Preparation for NMR Monitoring:
-
In two separate NMR tubes, prepare a solution of 1.0 equivalent of either 5-(trifluoromethyl)isoxazole-3-carbaldehyde or 5-methyl-isoxazole-3-carbaldehyde in a deuterated solvent (e.g., CDCl₃).
-
In a separate vial, prepare a stock solution of aniline (1.0 equivalent) in the same deuterated solvent.
-
-
Reaction Initiation and Data Acquisition:
-
Acquire an initial ¹H NMR spectrum of each aldehyde solution.
-
Add the aniline solution to each NMR tube, mix quickly, and immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes).
-
-
Data Analysis:
-
Process the NMR spectra and integrate the signals corresponding to the aldehyde proton and the imine proton of the Schiff base product.
-
Calculate the relative concentrations of the reactants and products at each time point.
-
Plot the concentration of the product versus time to determine the initial reaction rates.
-
Expected Outcome: The rate of formation of the Schiff base will be significantly higher for 5-(trifluoromethyl)isoxazole-3-carbaldehyde. The equilibrium will also likely favor the product to a greater extent in the case of the CF3-substituted aldehyde.
Other Key Reactions: Oxidation and Reduction
The reactivity differences also extend to oxidation and reduction reactions.
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid. While both aldehydes can be oxidized, the electron-withdrawing nature of the -CF3 group may make the aldehyde slightly more resistant to oxidation compared to the -CH3 substituted analogue, although this effect is generally less pronounced than in nucleophilic additions.
-
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄).[6] The more electrophilic carbonyl of the 5-CF3 derivative is expected to be reduced more readily.
Summary and Implications
The presence of a trifluoromethyl group at the 5-position of isoxazole-3-carbaldehyde dramatically increases the electrophilicity of the carbonyl carbon compared to a methyl group. This leads to a significantly higher reactivity towards nucleophilic attack, as can be demonstrated through reactions like Knoevenagel condensation and Schiff base formation.
For medicinal chemists and process development scientists, this has several important implications:
-
Reaction Conditions: Reactions with 5-(trifluoromethyl)isoxazole-3-carbaldehyde may proceed under milder conditions (e.g., lower temperatures, less catalyst) than those with its 5-methyl counterpart.
-
Reaction Times: The increased reactivity of the CF3-substituted aldehyde can lead to shorter reaction times, improving throughput and efficiency.
-
Selectivity: In molecules with multiple electrophilic sites, the enhanced reactivity of the 5-CF3-isoxazole-3-carbaldehyde may allow for greater chemoselectivity.
-
Stability: The high reactivity of the 5-CF3 derivative also implies that it may be less stable to certain nucleophilic reagents or basic conditions during workup and purification.
By understanding these fundamental differences in reactivity, researchers can make more informed decisions in the design and execution of synthetic strategies involving these valuable isoxazole building blocks, ultimately accelerating the discovery and development of new chemical entities.
References
-
Wikipedia. Trifluoromethylation. Available from: [Link]
-
Wang, L. et al. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules2023 , 28(15), 5825. Available from: [Link]
-
University of Bristol. Topic 4: The Trifluoromethyl (CF3) Group. Available from: [Link]
-
Rzepa, H. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. Henry Rzepa's Blog. 2012. Available from: [Link]
-
Kumar, A. et al. The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorg. Med. Chem.2016 , 24(22), 5645-5664. Available from: [Link]
-
Mykhailiuk, P. K. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. J. Org. Chem.2019 , 84(21), 14047-14061. Available from: [Link]
-
Ganesh, M. et al. Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents2015 , 13(1). Available from: [Link]
-
Hudson, M. J. et al. Metal-Free Trifluoromethylation of Aromatic and Heteroaromatic Aldehydes and Ketones. Org. Lett.2014 , 16(21), 5640-5643. Available from: [Link]
-
Klumpp, D. A. et al. Superelectrophiles and the Effects of Trifluoromethyl Substituents. J. Am. Chem. Soc.2010 , 132(10), 3648-3649. Available from: [Link]
- Google Patents. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
-
Bohl, M. et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules2024 , 29(15), 3456. Available from: [Link]
-
Wikipedia. Knoevenagel condensation. Available from: [Link]
-
ResearchGate. Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. Available from: [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
-
Mdpi. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available from: [Link]
-
Beilstein Journals. Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies. Available from: [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]
-
Preprints.org. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available from: [Link]
-
ResearchGate. Primary Nitro Compounds: Progress in the Synthesis of Isoxazoles by Condensation with Aldehydes or Activated Ketones. Available from: [Link]
-
Beilstein Journals. BJOC - Search Results. Available from: [Link]
-
International Journal of ChemTech Research. Available from: [Link]
-
MDPI. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3. Available from: [Link]
-
MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available from: [Link]
-
A-Level Chemistry. Aldehydes and Ketones - Testing for Carbonyl Compounds. Available from: [Link]
-
De Sarlo, F. et al. Primary Nitro Compounds: Progress in the Synthesis of Isoxazoles by Condensation with Aldehydes or Activated Ketones. Org. Biomol. Chem.2023 , 21, 7029-7043. Available from: [Link]
-
Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. Available from: [Link]
-
ACG Publications. Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Available from: [Link]
-
Der Pharma Chemica. Synthesis and Characterization of New Schiff Bases and Biological Studies. Available from: [Link]
Sources
- 1. Methyl to trifluoromethyl substitution as a strategy to increase the membrane permeability of short peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Comparative Guide: X-ray Crystallography of Trifluoromethyl Isoxazole Derivatives
Executive Summary
The Fluorine Effect in Structural Biology & Materials Science
In medicinal chemistry, the trifluoromethyl (
This guide objectively compares the crystallographic performance of
Part 1: Structural Impact of the Moiety
The Steric & Electronic Landscape
The introduction of a
| Feature | Trifluoromethyl ( | Methyl ( | Crystallographic Consequence |
| Van der Waals Volume | ~42.6 ų | ~24.0 ų | |
| Bond Length (C-X) | 1.32 – 1.35 Å | 1.50 – 1.54 Å | C-F bonds are shorter but the terminal F radius creates a larger "umbrella," affecting steric clash distances. |
| Electronic Nature | Strong EWG ( | Weak EDG ( | |
| Rotational Barrier | Low (~2-4 kcal/mol) | Moderate | High risk of rotational disorder in X-ray data (requires specific refinement strategies). |
The "Orthogonal Twist" Phenomenon
Data from leflunomide analogues (5-methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide) reveals a critical structural trend: Steric repulsion forces orthogonality.
-
Observation: When a
group is placed ortho to a linker connecting an isoxazole and a phenyl ring, the steric bulk forces the two rings to twist out of planarity. -
Data Point: Dihedral angles often approach 82–90° (perpendicular), whereas
analogues may allow angles of 45–60° depending on packing forces. -
Impact: This "twist" breaks extended
-conjugation, which is visible in bond length alternation parameters in the crystal structure.
Part 2: Comparative Crystallographic Data
The following table synthesizes experimental data comparing 3-trifluoromethyl isoxazoles against standard variants.
Table 1: Structural Metrics Comparison
| Metric | H-Isoxazole (Control) | Interpretation | ||
| Crystal Density | High (>1.45 g/cm³) | Medium (~1.25 g/cm³) | Low (~1.15 g/cm³) | Fluorine significantly increases density without proportional volume increase, aiding in anomalous scattering phasing. |
| Intermolecular Contacts | C-F...H (Weak H-bonds) C-F...F (Halogen-like) | C-H...O (Stronger)Van der Waals | C-H...N | |
| Refinement R-Factor (Typical) | 4.5% - 7.0% | 3.5% - 5.0% | 3.0% - 5.0% | Higher R-factors in |
| Solubility for Growth | Hydrophobic | Amphiphilic | Soluble |
Part 3: Experimental Workflow & Protocols
Crystallization Protocol: The "Fluorine Diffusion" Method
Because
-
Dissolution: Dissolve 10 mg of pure compound in minimal Ethyl Acetate (polar handler).
-
Layering: Carefully layer 3x volume of Hexane or Heptane (antisolvent) on top.
-
Fluorine Doping (Optional): Add 1% v/v of a fluorinated solvent (e.g., trifluorotoluene) to the antisolvent.
-
Mechanism:[1] This acts as a template, encouraging the
groups to order themselves at the solvent interface, reducing disorder.
-
-
Growth: Allow to stand at 4°C.
compounds crystallize better at lower temperatures where rotational entropy is minimized.
Structure Solution Workflow (DOT Diagram)
The following diagram outlines the decision tree for solving these specific structures, emphasizing the handling of disorder.
Caption: Decision matrix for refining trifluoromethyl isoxazole structures. Note the critical branch for handling rotational disorder, common in these derivatives.
Part 4: Case Study – Regioselectivity Confirmation
One of the primary applications of X-ray crystallography in this field is distinguishing between 3-trifluoromethyl and 5-trifluoromethyl isomers formed during cycloaddition (e.g., reaction of trifluoroacetonitrile oxide with alkynes).
The Regioselectivity Logic
NMR (
-
Scenario: Synthesis via [3+2] cycloaddition.
-
Ambiguity: Does the
attach to the Carbon next to Oxygen (C5) or Nitrogen (C3)? -
X-ray Evidence:
-
3-
Isomer: The group is proximal to the ring Nitrogen. Short intramolecular contact distance ( Å) may be observed. -
5-
Isomer: The is proximal to the ring Oxygen.
-
-
Outcome: Crystallography confirms that using trifluoroacetonitrile oxide typically yields the 3-trifluoromethyl isoxazole, while
-ynones + (acid catalyzed) favor specific regioisomers stabilized by electronic bias.
Interaction Network Diagram
This diagram illustrates the weak interaction network typically seen in the crystal lattice of these compounds.
Caption: Network of supramolecular interactions. The CF3 group acts as a multi-point acceptor for weak hydrogen bonds, stabilizing the crystal lattice despite steric bulk.
References
-
Wang, D. C., et al. (2012).[2] "5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide."[2][3] Acta Crystallographica Section E, 68(5), o1450. Link
- Key Data: Provides the structural proof of the perpendicular "twist" in -phenyl isoxazoles.
-
Zhang, X. W., & Hu, W. L. (2018).[4] "3-Difluoromethyl-5-[4-(trifluoromethyl)phenyl]isoxazole."[4] IUCrData, 3(4), x180486. Link
- Key Data: Comparative data on difluoro- vs trifluoromethyl packing and layer structures.
-
Poh, J. S., et al. (2016).[5] "Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation." Organic & Biomolecular Chemistry, 14, 5983-5991.[5] Link
- Key Data: Establishes the synthetic routes and regioselectivity confirm
-
Loup, S., et al. (2022). "Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles." International Journal of Molecular Sciences, 23(22), 14522.[6] Link
- Key Data: Mechanistic insight and structural validation of regioisomers using precursors.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Structural Elements." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
- Key Data: Authoritative review on the physical properties (Van der Waals radii, bond lengths) of Fluorine vs. Hydrogen/Methyl.
Sources
- 1. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Operational Guide: End-of-Life Management and Disposal of 5-(Trifluoromethyl)isoxazole-3-carbaldehyde
Here is the comprehensive, step-by-step operational guide for the safe handling and professional disposal of 5-(Trifluoromethyl)isoxazole-3-carbaldehyde, designed for laboratory and drug development professionals.
As a Senior Application Scientist, I frequently consult with drug development teams on the lifecycle management of fluorinated building blocks. 5-(Trifluoromethyl)isoxazole-3-carbaldehyde is a highly valuable intermediate in medicinal chemistry, prized for the unique pharmacokinetic properties imparted by its trifluoromethyl (-CF3) group and the reactivity of its aldehyde moiety.
However, the very features that make it chemically useful—specifically the ultra-stable carbon-fluorine (C-F) bonds—create significant logistical challenges for disposal [1]. Improper disposal of fluorinated organics can lead to environmental persistence or the generation of highly toxic byproducts. This guide outlines the scientifically grounded, field-proven protocols for managing this compound's waste stream in a professional laboratory setting.
The Mechanistic Causality of Fluorinated Waste Disposal
To understand the strict disposal requirements for 5-(Trifluoromethyl)isoxazole-3-carbaldehyde, one must look at its molecular structure. Standard chemical neutralization methods, such as simple base hydrolysis, are entirely ineffective for degrading the -CF3 group due to the high electronegativity of fluorine and the resulting bond dissociation energy of the C-F bond [1].
Furthermore, the reactive aldehyde group can oxidize in the presence of air to form the corresponding carboxylic acid, which can alter the pH of the waste stream and react with incompatible solvents.
Because unimolecular decomposition of highly fluorinated organics requires extreme energy, the only recognized, safe method for ultimate disposal is high-temperature thermal destruction (incineration) at a licensed facility equipped with alkali gas scrubbers [1]. If incinerated at standard temperatures, incomplete combustion will yield toxic Products of Incomplete Combustion (PICs) and hydrogen fluoride (HF) gas [2].
Quantitative Parameters for Thermal Destruction
When coordinating with your Environmental Health and Safety (EHS) department or a third-party waste vendor, ensure their facilities meet the following validated parameters for fluorinated organics [1]:
| Parameter | Required Value/Condition | Scientific Rationale |
| Minimum Temperature | > 1,000°C (1,832°F) | Required to overcome the high activation energy needed to cleave C-F bonds. |
| Residence Time | Minimum 2.0 seconds | Ensures complete unimolecular decomposition and prevents the formation of smaller fluorinated PICs. |
| Destruction Efficiency | > 99.99% | Regulatory standard to prevent environmental contamination by persistent fluorinated fragments. |
| Off-Gas Treatment | Active Alkali Scrubbing | Neutralizes corrosive and toxic Hydrogen Fluoride (HF) gas generated during combustion into benign fluoride salts. |
Step-by-Step Laboratory Disposal Methodology
The following protocol provides a self-validating workflow for managing 5-(Trifluoromethyl)isoxazole-3-carbaldehyde waste at the bench before it is transferred to a licensed facility. Under no circumstances should laboratory personnel attempt to chemically degrade or thermally destroy this compound in-house.
Phase 1: Waste Segregation and Containment
Causality: Mixing fluorinated compounds with standard organic waste dilutes the halogen concentration, complicating the incineration process and drastically increasing institutional disposal costs.
-
Establish a Dedicated Stream: Designate a specific, chemically compatible waste container strictly for "Halogenated Organic Waste."
-
Select Compatible Materials: Use High-Density Polyethylene (HDPE) or PTFE-lined containers. Do not use standard metal cans. If the aldehyde oxidizes to an acid, or if trace moisture leads to minor HF generation over time, metal containers will corrode and fail.
-
Prevent Cross-Reactivity: Ensure no strong bases, amines, or oxidizing agents are added to this specific waste carboy, as the aldehyde moiety remains highly reactive and can undergo exothermic condensation reactions.
Phase 2: Labeling and Storage Validation
Causality: Accurate manifesting is required by law (e.g., RCRA guidelines) to ensure the downstream incinerator applies the correct thermal profile [3].
-
Apply Descriptive Labeling: Label the container with the full chemical name: "Waste: 5-(Trifluoromethyl)isoxazole-3-carbaldehyde (Halogenated Organic / Fluorinated)." Do not use abbreviations.
-
Secondary Containment: Place the primary waste container in a secondary containment tray made of polyethylene.
-
Self-Validating Check: Weekly, visually inspect the secondary containment for any liquid accumulation and check the primary container for swelling (which indicates off-gassing from unintended side reactions).
Phase 3: Institutional Transfer
-
Seal and Document: Once the container is 80% full, seal it with a vented cap (if stored in a temperature-fluctuating environment) to prevent pressure buildup.
-
EHS Handoff: Submit a waste collection request to your institutional EHS office. Explicitly note the presence of a trifluoromethyl group on the manifest so EHS routes the waste to a high-temperature incinerator equipped with acid-gas scrubbers[1].
Disposal Workflow Visualization
The following diagram illustrates the validated lifecycle of fluorinated organic waste, ensuring complete destruction and environmental protection.
Caption: Standardized institutional workflow for the safe segregation, thermal destruction, and neutralization of fluorinated organic waste.
References
-
Environmental Protection Agency (EPA). "Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams." EPA.gov,[Link]
-
Environmental Working Group (EWG). "EPA PFAS Disposal - Technical Issues and Concerns regarding Thermal Processes." EWG.org,[Link]
-
Baker Donelson. "Is 'Forever' Really Forever? EPA's New Guidance on PFAS Destruction and Disposal." BakerDonelson.com,[Link]
Personal protective equipment for handling 5-(Trifluoromethyl)isoxazole-3-carbaldehyde
Comprehensive Guide to Personal Protective Equipment (PPE) and Handling for 5-(Trifluoromethyl)isoxazole-3-carbaldehyde
As a Senior Application Scientist, I recognize that standard Safety Data Sheets (SDS) often tell you what to do, but rarely explain why. For researchers and drug development professionals handling highly reactive building blocks like 5-(Trifluoromethyl)isoxazole-3-carbaldehyde (CAS: 1782200-22-9) , understanding the chemical causality behind safety protocols is the difference between a successful synthesis and a severe exposure incident.
This guide synthesizes technical accuracy with field-proven operational insights to provide a self-validating framework for handling this specific fluorinated heterocyclic aldehyde.
Mechanistic Hazard Profile: The Causality of Toxicity
To design an effective PPE strategy, we must first understand the molecular mechanisms that make 5-(Trifluoromethyl)isoxazole-3-carbaldehyde hazardous. This compound presents a tripartite threat:
-
Electrophilic Haptenation (Aldehyde Toxicity): The 3-carbaldehyde moiety is a hard electrophile. Upon dermal or respiratory contact, it undergoes rapid 1,2-addition reactions with the hard nucleophilic ε-amino groups of lysine residues in epidermal and mucosal proteins[1]. This forms a stable imine (Schiff base), a process known as protein haptenation, which is the primary molecular driver for severe allergic contact dermatitis and skin sensitization[2].
-
Enhanced Lipophilic Permeation (Fluorine Effect): The addition of the 5-trifluoromethyl (-CF3) group drastically alters the molecule's pharmacokinetic profile. Fluorination significantly increases the partition coefficient (LogP), granting the molecule exceptional lipophilicity[3]. This allows the compound to rapidly bypass the lipid-rich stratum corneum of the skin, turning a surface irritant into a systemic absorption hazard[4].
-
Pharmacological Off-Target Effects: The isoxazole core is a privileged scaffold frequently utilized in the synthesis of sphingosine-1-phosphate (S1P1) receptor agonists[5]. Accidental systemic exposure carries the risk of potent off-target pharmacological effects, including transient bradycardia and immunosuppression[5].
Mechanistic pathway of aldehyde-induced skin sensitization and the interceptive role of PPE.
Quantitative Data: Physicochemical Drivers of PPE Selection
The following table summarizes how the physical properties of this compound dictate strict PPE requirements.
| Property | Value / Characteristic | Hazard Implication | Mandated PPE / Control |
| Molecular Weight | 165.07 g/mol | Small molecular size allows rapid diffusion through microporous materials. | High-density, non-porous gloves (Butyl rubber inner layer). |
| Lipophilicity (LogP) | High (Driven by -CF3) | Rapid permeation through the lipid-rich stratum corneum into systemic circulation[3]. | Immediate glove replacement upon contact; Tyvek lab coat. |
| Electrophilicity | High (3-carbaldehyde) | Covalent binding to skin proteins (haptenation) leading to severe sensitization[2]. | Full skin coverage; non-vented ocular protection. |
| Pharmacophore | Isoxazole core | Potential S1P1 receptor agonism causing cardiovascular/immune off-target effects[5]. | Strict handling within a Class II B2 BSC or Fume Hood. |
Personal Protective Equipment (PPE) Matrix
Based on the mechanistic hazard profile, standard laboratory PPE is insufficient. Implement the following matrix:
-
Dermal Protection (Double-Gloving): Wear an inner layer of Butyl rubber gloves and an outer layer of Nitrile gloves .
-
Causality: The highly lipophilic -CF3 group acts as a permeation enhancer that can rapidly degrade standard thin nitrile over prolonged exposure[4]. Butyl rubber provides superior resistance to fluorinated organics, while the outer nitrile layer maintains tactile sensitivity.
-
-
Respiratory Protection: All handling must occur within a fully exhausted fume hood (face velocity 80-100 fpm).
-
Causality: Aldehydes are volatile respiratory sensitizers[1]. If weighing outside a hood is absolutely unavoidable, a half-mask respirator equipped with ABEK-P3 combination cartridges is mandatory.
-
-
Ocular Protection: Non-vented chemical splash goggles .
-
Causality: Standard safety glasses or vented goggles allow volatile aldehyde vapors to reach the cornea, where they will readily cross-link with ocular mucosal proteins.
-
-
Body Protection: A Tyvek or Teflon-coated lab coat with knit cuffs, fully buttoned, alongside closed-toe, non-porous footwear.
Operational Workflow & Handling Protocol
To ensure trustworthiness and safety, every protocol must be a self-validating system. Follow this step-by-step methodology for handling:
Step 1: Pre-Operational Validation
-
Action: Before opening the reagent bottle, validate your engineering controls. Tape a small strip of a Kimwipe to the bottom sash of your fume hood.
-
Validation: The strip should pull inward steadily. If it flutters outward or hangs still, airflow is compromised, and the procedure must be aborted immediately.
Step 2: Dispensing and Weighing
-
Action: Use a static-free (e.g., ceramic or grounded stainless steel) spatula. Fluorinated compounds often hold static charges, which can cause the powder to aerosolize when transferred.
-
Action: Weigh the material directly into a tared, sealable reaction vial inside the fume hood. Do not transport open weigh boats across the laboratory.
Step 3: Reaction Setup
-
Action: Purge the reaction vessel with inert gas (Nitrogen or Argon).
-
Causality: Aldehydes are prone to auto-oxidation into carboxylic acids upon prolonged exposure to atmospheric oxygen. Maintaining an inert atmosphere preserves the integrity of the 3-carbaldehyde group for your intended synthesis.
Step 4: Doffing and Decontamination
-
Action: Remove the outer nitrile gloves inside the fume hood and dispose of them in a hazardous waste bin before withdrawing your hands. This prevents the spread of invisible lipophilic contamination to laboratory door handles or instruments.
Spill Response and Chemical Quenching Plan
In the event of a spill, physical absorption is not enough; the chemical must be actively neutralized. We utilize a chemical quenching strategy that exploits the aldehyde's own electrophilic reactivity.
Step 1: Isolation & Evacuation Maximize fume hood ventilation. If the spill is outside the hood, evacuate the immediate area to prevent inhalation of sensitizing vapors.
Step 2: Chemical Quenching (Nucleophilic Addition)
Spray or carefully pour a 10% aqueous Sodium Bisulfite (
-
Causality: The bisulfite anion acts as a strong nucleophile, attacking the electrophilic aldehyde carbon. This rapidly converts the volatile, reactive aldehyde into a stable, water-soluble, and non-volatile α-hydroxy sulfonate adduct.
Step 3: Validation of Neutralization
-
Self-Validating Step: Apply a few drops of Schiff's reagent to the edge of the quenched spill. If the reagent turns magenta, unreacted aldehyde remains; apply more bisulfite. If it remains colorless, the neutralization is complete and successful.
Step 4: Cleanup Absorb the neutralized aqueous mixture with an inert absorbent pad or vermiculite. Dispose of the material in a sealed container labeled as "Fluorinated Organic Waste - Chemically Quenched."
Step-by-step chemical quenching workflow for aldehyde spills using sodium bisulfite.
References
1.[2] Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology (2023). URL: [Link] 2.[1] Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology (2014). URL: [Link] 3.[3] Design of novel tazarotene derivatives as potential antipsoriatic drugs. Journal of Medicinal and Chemical Sciences (2019). URL: [Link] 4.[4] Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). National Institutes of Health / MDPI (2023). URL: [Link] 5.[5] US9216972B2 - Tricyclic heterocyclic compounds. Google Patents (2015). URL:
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
